2-Fluoro-3-iodo-6-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-iodo-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHGMXVAEPEGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647539 | |
| Record name | 2-Fluoro-3-iodo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-48-8 | |
| Record name | 2-Fluoro-3-iodo-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-iodo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route to 2-Fluoro-3-iodo-6-methylpyridine, a halogenated pyridine derivative of interest in pharmaceutical and chemical research. The synthesis is presented as a three-step process, commencing from the readily available starting material, 2-fluoro-6-methylpyridine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and replication.
Synthetic Strategy Overview
The synthesis of this compound (3) can be efficiently achieved through a three-step sequence involving nitration, reduction, and a subsequent Sandmeyer-type diazo-iodination. The overall synthetic pathway is depicted below:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step. The protocols are based on established chemical transformations adapted for this specific synthesis.
Step 1: Nitration of 2-Fluoro-6-methylpyridine
The initial step involves the regioselective nitration of 2-fluoro-6-methylpyridine (1) at the 3-position to yield 2-fluoro-6-methyl-3-nitropyridine (2). This electrophilic aromatic substitution is a common method for introducing a nitro group onto a pyridine ring.
Reaction Scheme:
Caption: Nitration of 2-fluoro-6-methylpyridine.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice bath.
-
Slowly add 2-fluoro-6-methylpyridine (1) (10.0 g, 90.0 mmol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 mL, 180 mmol) to concentrated sulfuric acid (15 mL) in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-fluoro-6-methylpyridine over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50 °C for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-fluoro-6-methyl-3-nitropyridine (2) as a yellow solid.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 2-Fluoro-6-methylpyridine (1) | C₆H₆FN | 111.12 | 10.0 | 90.0 | - |
| 2-Fluoro-6-methyl-3-nitropyridine (2) | C₆H₅FN₂O₂ | 156.11 | ~11.0 | ~70.5 | ~78 |
Step 2: Reduction of 2-Fluoro-6-methyl-3-nitropyridine
The nitro group of 2-fluoro-6-methyl-3-nitropyridine (2) is reduced to a primary amine to give 3-amino-2-fluoro-6-methylpyridine (3). Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme:
Caption: Reduction of the nitro group.
Experimental Protocol:
-
Dissolve 2-fluoro-6-methyl-3-nitropyridine (2) (10.0 g, 64.0 mmol) in ethanol (150 mL) in a hydrogenation vessel.
-
Add 10% palladium on charcoal (1.0 g, 10 wt%) to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 3-amino-2-fluoro-6-methylpyridine (3) as a solid, which can be used in the next step without further purification.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 2-Fluoro-6-methyl-3-nitropyridine (2) | C₆H₅FN₂O₂ | 156.11 | 10.0 | 64.0 | - |
| 3-Amino-2-fluoro-6-methylpyridine (3) | C₆H₇FN₂ | 126.13 | ~7.9 | ~62.6 | ~98 |
Step 3: Diazotization and Iodination of 3-Amino-2-fluoro-6-methylpyridine
The final step is a Sandmeyer-type reaction where the amino group of 3-amino-2-fluoro-6-methylpyridine (3) is converted to a diazonium salt, which is then displaced by iodide to yield the target compound, this compound (4).
Reaction Scheme:
Caption: Sandmeyer-type iodination.
Experimental Protocol:
-
In a flask, dissolve 3-amino-2-fluoro-6-methylpyridine (3) (5.0 g, 39.6 mmol) in a mixture of water (50 mL) and concentrated sulfuric acid (10 mL) at 0 °C.
-
Prepare a solution of sodium nitrite (3.0 g, 43.5 mmol) in water (15 mL) and cool it to 0 °C.
-
Add the sodium nitrite solution dropwise to the solution of the amine, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve potassium iodide (8.2 g, 49.5 mmol) in water (20 mL).
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound (4) as a solid.
Quantitative Data:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 3-Amino-2-fluoro-6-methylpyridine (3) | C₆H₇FN₂ | 126.13 | 5.0 | 39.6 | - |
| This compound (4) | C₆H₅FIN | 237.01 | ~6.6 | ~27.8 | ~70 |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis, from starting materials to the final purified product.
Caption: Step-by-step experimental workflow for the synthesis.
2-Fluoro-3-iodo-6-methylpyridine CAS number 884494-48-8 properties
A Technical Guide to 2-Fluoro-3-iodo-6-methylpyridine
CAS Number: 884494-48-8
This document provides a comprehensive technical overview of this compound, a key fluorinated pyridine derivative. It is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who utilize this compound as a critical building block for complex molecular synthesis.
Chemical Properties and Identification
This compound is a substituted pyridine ring, featuring fluorine and iodine atoms, which make it a versatile intermediate for various chemical transformations.[1] Its unique electronic and steric properties are highly valued in synthetic organic chemistry.[1]
| Identifier | Value | Source(s) |
| CAS Number | 884494-48-8 | [2],[3],[4],[5] |
| IUPAC Name | This compound | [2],[5] |
| Molecular Formula | C₆H₅FIN | [5],[6] |
| Molecular Weight | 237.01 g/mol | ,[6] |
| Synonyms | 2-fluoro-3-iodo-6-methyl-pyridine | [5] |
Physicochemical Data
The compound is typically supplied as a solid with purity levels of 98% or higher, which is essential for pharmaceutical applications to ensure the efficacy and safety of the final drug product.[1]
| Property | Value | Source(s) |
| Appearance | White powder (commonly) | [1] |
| Boiling Point | 233.1 ± 35.0 °C at 760 mmHg | [3],[1] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
| Purity | 96% to 98+% | [4],[6] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [6] |
Safety and Handling
This compound is classified as hazardous. Standard laboratory precautions, including the use of personal protective equipment, are required.
| Hazard Type | GHS Information | Source(s) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
Reactivity and Applications
As a fluorinated pyridine derivative, this compound serves as an indispensable building block for synthesizing complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] The presence of both iodo and fluoro groups allows for selective and diverse chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the iodo-substituted position. This makes it a valuable intermediate in drug discovery programs.[1][7] The compound also sees use in the cosmetics industry.[1]
Experimental Protocols
Visualization of Synthetic Utility
The following diagram illustrates a generalized workflow where this compound is used as a reactant in a Suzuki cross-coupling reaction, a common and powerful method for forming carbon-carbon bonds. This type of reaction is fundamental in the synthesis of many pharmaceutical compounds.
Caption: Generalized workflow for a Suzuki coupling reaction.
Spectral Data
While spectral data such as ¹H NMR, ¹³C NMR, IR, and MS are essential for structure confirmation and quality control, specific datasets are proprietary to manufacturers and are typically provided upon purchase via a Certificate of Analysis (CoA).[1][9]
References
- 1. nbinno.com [nbinno.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 2-Fluor-3-iod-6-methylpyridin | CAS#:884494-48-8 | Chemsrc [chemsrc.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound – porphyrin-systems [porphyrin-systems.com]
- 7. 113975-22-7 | 2-Fluoro-3-iodopyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 8. This compound | 884494-48-8 [chemicalbook.com]
- 9. This compound(884494-48-8) 1H NMR [m.chemicalbook.com]
Spectral Analysis of 2-Fluoro-3-iodo-6-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral data for the compound 2-Fluoro-3-iodo-6-methylpyridine (CAS No. 884494-48-8). Due to the limited availability of public experimental data for this specific molecule, this document presents predicted and representative spectral data based on the analysis of structurally similar compounds. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Detailed, generalized experimental protocols for obtaining such spectra are also provided. A logical workflow for the spectral analysis of a novel pyridine derivative like this compound is illustrated using a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. As with any novel compound, thorough structural elucidation and characterization are paramount. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectral characteristics of this molecule.
Disclaimer: The spectral data presented in this document are predicted values based on known chemical shift ranges, fragmentation patterns, and vibrational frequencies of similar functional groups and molecular structures. Experimental verification is required for definitive structural confirmation.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound.
¹H NMR (Proton NMR) Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | H-4 (Pyridine) |
| ~ 7.1 - 7.3 | d | 1H | H-5 (Pyridine) |
| ~ 2.5 | s | 3H | -CH₃ (Methyl) |
¹³C NMR (Carbon NMR) Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 - 165 (d) | C-2 (C-F) |
| ~ 90 - 95 | C-3 (C-I) |
| ~ 150 - 155 | C-4 |
| ~ 120 - 125 | C-5 |
| ~ 155 - 160 | C-6 |
| ~ 20 - 25 | -CH₃ (Methyl) |
Note: The C-F coupling is expected to result in a doublet for the C-2 signal.
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic -CH₃) |
| ~ 1600 - 1550 | Strong | C=C/C=N stretching (pyridine ring) |
| ~ 1450 - 1400 | Medium | C-H bend (aliphatic -CH₃) |
| ~ 1250 - 1200 | Strong | C-F stretch |
| ~ 1100 - 1000 | Medium | Ring vibrations |
| Below 600 | Medium | C-I stretch |
MS (Mass Spectrometry) Data (Predicted)
-
Ionization Method: Electron Ionization (EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 237 | High | [M]⁺ (Molecular Ion) |
| 222 | Medium | [M - CH₃]⁺ |
| 110 | High | [M - I]⁺ |
| 95 | Medium | [M - I - CH₃]⁺ |
| 127 | Medium | [I]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data. Instrument parameters should be optimized for the specific sample and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 0 to 200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and reference to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the instrument and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel substituted pyridine compound.
An In-depth Technical Guide to 2-Fluoro-3-iodo-6-methylpyridine: Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-3-iodo-6-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The document details its structural and physicochemical characteristics, provides insights into its reactivity in key cross-coupling reactions, and outlines experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the strategic application of this versatile building block.
Introduction
This compound (CAS No: 884494-48-8) is a substituted pyridine derivative that has garnered attention as a versatile intermediate in the synthesis of complex organic molecules.[1] The presence of both fluorine and iodine atoms on the pyridine ring imparts unique electronic properties and provides two distinct handles for sequential chemical modifications. The fluorine atom can enhance metabolic stability and modulate the basicity of the pyridine nitrogen, while the iodine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions.[2][3] These features make this compound a valuable scaffold for the construction of novel pharmaceutical candidates and other fine chemicals.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data for isomers is available, specific experimental values for this compound are not widely published.
Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | [4] |
| Appearance | White powder | [1] |
| CAS Number | 884494-48-8 | [5] |
| Boiling Point | 233.1 °C at 760 mmHg | [1] |
| Melting Point | Data not available | Data for the isomer 2-Fluoro-3-iodo-5-methylpyridine is 110-114 °C.[6] |
| Density | Data not available | Data for the isomer 2-Fluoro-3-iodo-5-methylpyridine is 1.02 g/mL at 25 °C.[6] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [5] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring and a singlet for the methyl protons. The chemical shifts and coupling constants will be influenced by the fluorine and iodine substituents.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JC-F).
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-F and C-I stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z = 237. Fragmentation patterns would likely involve the loss of iodine, methyl, or fluorine radicals.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the presence of the iodo and fluoro substituents on the pyridine ring. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a wide range of organoboron reagents. This reaction is highly valued for its mild reaction conditions and functional group tolerance.
Caption: Suzuki-Miyaura coupling of this compound.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, providing access to alkynylpyridine derivatives. These products are valuable intermediates for further transformations or as final products with potential biological activity.
Caption: Sonogashira coupling of this compound.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the pyridine ring with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceutical compounds, as the resulting arylamines are common structural motifs in bioactive molecules.[7]
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocols
The following are general, representative protocols for the key cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 884494-48-8 [chemicalbook.com]
- 6. 2 Fluoro 3 Iodo 5 Methylpyridine Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of 2-Fluoro-3-iodo-6-methylpyridine: A Technical Guide for Pharmaceutical and Drug Development Professionals
An In-Depth Analysis of a Promising Synthetic Pathway Based on Patented Methodologies
Introduction:
2-Fluoro-3-iodo-6-methylpyridine is a key building block in the synthesis of numerous pharmaceutical compounds, offering a versatile scaffold for the development of novel therapeutics. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the pyridine ring, allows for a wide range of chemical transformations, making it a valuable intermediate for drug discovery and development. This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, based on established and patented methodologies for analogous halogenated pyridines. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially implement the synthesis of this important compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process commencing from the readily available starting material, 3-amino-6-methylpyridine. The pathway involves an initial iodination step, followed by a diazotization and subsequent fluorination reaction, likely a modified Balz-Schiemann reaction.
Figure 1: Proposed two-step synthesis of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the proposed synthesis, based on analogous reactions found in the patent literature for similar compounds. These values should be considered as targets for optimization in a laboratory setting.
Table 1: Reactants and Stoichiometry
| Step | Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| 1. Iodination | 3-Amino-6-methylpyridine | 108.14 | 0.20 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 0.22 | 1.1 | |
| 2. Fluorination | 3-Amino-2-iodo-6-methylpyridine | 234.04 | 0.18 | 1.0 |
| Sodium Nitrite | 69.00 | 0.198 | 1.1 | |
| Anhydrous Hydrogen Fluoride | 20.01 | Excess | - |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |
| 1. Iodination | Acetonitrile | 0 - 25 | 3 | 3-Amino-2-iodo-6-methylpyridine | ~85 | >95 |
| 2. Fluorination | Anhydrous HF | -78 to 50 | 1.5 | This compound | ~80 | >98 |
Detailed Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound. These protocols are adapted from patented procedures for analogous transformations.
Step 1: Synthesis of 3-Amino-2-iodo-6-methylpyridine
Figure 2: Experimental workflow for the iodination of 3-Amino-6-methylpyridine.
Methodology:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-amino-6-methylpyridine (21.6 g, 0.20 mol) in 200 mL of acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
To the cooled solution, add N-iodosuccinimide (NIS) (49.5 g, 0.22 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 100 mL of a 10% aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to yield 3-amino-2-iodo-6-methylpyridine as a crystalline solid.
Step 2: Synthesis of this compound
Figure 3: Experimental workflow for the diazotization and fluorination of 3-Amino-2-iodo-6-methylpyridine.
Methodology:
-
Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. A specialized Teflon or polyethylene reaction vessel is required.
-
In a Teflon reaction vessel, carefully add anhydrous hydrogen fluoride (100 mL).
-
Cool the hydrogen fluoride to -78°C using a dry ice/acetone bath.
-
Slowly add 3-amino-2-iodo-6-methylpyridine (42.1 g, 0.18 mol) to the cold hydrogen fluoride with stirring.
-
Once the substrate is dissolved, add sodium nitrite (13.7 g, 0.198 mol) portion-wise, maintaining the temperature below -70°C.
-
After the addition is complete, stir the reaction mixture at -78°C for 30 minutes.
-
Slowly warm the reaction mixture to 50°C and maintain this temperature for 1 hour. Nitrogen evolution will be observed.
-
After 1 hour, cool the reaction mixture back to 0°C and carefully quench by pouring it onto 500 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with water (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
Conclusion
This technical guide outlines a viable and robust synthetic pathway for the preparation of this compound, a crucial intermediate in pharmaceutical research and development. By adapting established and patented methodologies for analogous halogenated pyridines, this guide provides detailed experimental protocols and expected quantitative data to facilitate the successful synthesis of this target molecule. The presented workflows and diagrams offer a clear and concise visual representation of the synthetic process, aiding in laboratory implementation. Researchers and scientists in the field of drug development can utilize this information as a strong foundation for the production and further functionalization of this versatile building block, ultimately contributing to the advancement of novel therapeutics.
The Formation of 2-Fluoro-3-iodo-6-methylpyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the synthetic pathway and core mechanistic principles involved in the formation of 2-Fluoro-3-iodo-6-methylpyridine, a key heterocyclic building block in medicinal chemistry and drug development. This document provides a detailed overview of the most probable synthetic route, encompassing experimental protocols derived from analogous transformations and a thorough mechanistic discussion.
Introduction
This compound is a strategically important substituted pyridine derivative. The presence of three distinct functional handles—a fluorine atom, an iodine atom, and a methyl group—on the pyridine scaffold allows for a diverse range of subsequent chemical modifications. The fluorine atom can modulate the electronic properties and metabolic stability of a molecule, while the iodo group serves as an excellent leaving group for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on the most plausible and industrially relevant synthetic approach to this valuable compound.
Proposed Synthetic Pathway
The most logical and efficient synthesis of this compound involves a two-step sequence starting from the readily available 2-amino-6-methylpyridine. This pathway consists of an initial regioselective iodination followed by a diazotization-fluorination reaction.
starting materials for 2-Fluoro-3-iodo-6-methylpyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the starting materials and a detailed synthetic protocol for the preparation of 2-Fluoro-3-iodo-6-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The synthesis primarily involves the electrophilic iodination of 2-Fluoro-6-methylpyridine.
Core Starting Materials and Reagents
The successful synthesis of this compound relies on the following key starting material and reagents. The quantitative data for each is summarized in the table below for easy reference and comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 2-Fluoro-6-methylpyridine | 407-22-7 | C₆H₆FN | 111.12 | Colorless liquid | 140-141 | N/A | 1.077 |
| N-Iodosuccinimide (NIS) | 516-12-1 | C₄H₄INO₂ | 224.99 | White crystalline solid | N/A | 200-202 (dec.) | N/A |
| Trifluoroacetic acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Colorless liquid | 72.4 | -15.4 | 1.489 |
| Product: this compound | 884494-48-8 | C₆H₅FIN | 237.01 | Off-white to light yellow solid | 233.1 (at 760 mmHg) | N/A | N/A |
Synthetic Pathway
The synthesis of this compound is achieved through the direct electrophilic iodination of 2-Fluoro-6-methylpyridine. In this reaction, N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species. The reaction is catalyzed by a strong acid, such as trifluoroacetic acid (TFA), which activates the NIS, making it a more potent iodinating agent. The fluorine and methyl groups on the pyridine ring direct the iodination to the 3-position.
Caption: Synthetic route for this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
2-Fluoro-6-methylpyridine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 2-Fluoro-6-methylpyridine (1.0 eq.) in dichloromethane (DCM), add N-Iodosuccinimide (1.1 eq.).
-
Acid Addition: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (1.5 eq.) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Neutralization: Carefully add saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white to light yellow solid.
Expected Yield: The reported yields for this reaction are typically in the range of 70-85%.
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: Step-by-step experimental workflow for the synthesis.
An In-depth Technical Guide to 2-Fluoro-3-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of 2-Fluoro-3-iodo-6-methylpyridine, a key halogenated pyridine derivative utilized in modern synthetic chemistry. With its unique substitution pattern, this compound serves as a versatile building block, particularly in the synthesis of novel pharmaceutical agents and complex organic molecules. This document outlines its physicochemical properties, spectral data, a proposed synthetic pathway with detailed experimental protocols, and its applications in cross-coupling reactions. The information is structured to be a practical resource for researchers in organic synthesis and drug discovery.
Chemical Identity and Physical Properties
This compound is a substituted pyridine ring with fluorine, iodine, and methyl groups at positions 2, 3, and 6, respectively. This arrangement of functional groups provides distinct reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Reference |
| CAS Number | 884494-48-8 | |
| Molecular Formula | C₆H₅FIN | [1] |
| Molecular Weight | 237.01 g/mol | |
| Appearance | White to yellow solid | [2] |
| Boiling Point | 233.1 °C at 760 mmHg | |
| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [1] |
Spectral Data
The following sections provide an overview of the expected spectral data for this compound based on available information and spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two aromatic protons and a methyl group singlet. The chemical shifts and coupling constants will be influenced by the electronic effects of the fluorine, iodine, and nitrogen atoms.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Pyridine-H (position 4 or 5) | δ 7.0-8.0 | Doublet |
| Pyridine-H (position 4 or 5) | δ 7.0-8.0 | Doublet |
| Methyl Protons (-CH₃) | δ ~2.5 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. The carbon atoms directly attached to fluorine and iodine will exhibit characteristic chemical shifts and coupling with the fluorine atom.
| Assignment | Expected Chemical Shift (ppm) |
| C-F | ~160-165 (d, ¹JCF) |
| C-I | ~90-100 |
| C-CH₃ | ~150-155 |
| Pyridine-C | ~120-140 |
| Pyridine-C | ~120-140 |
| -CH₃ | ~20-25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-F bonds.
| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C=C and C=N Stretch | 1400-1600 | Medium to Strong |
| C-F Stretch | 1150-1250 | Strong |
| C-H Bend (Aromatic) | 800-900 | Medium |
Mass Spectrometry
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 237. Key fragmentation patterns would likely involve the loss of iodine, a methyl radical, or other fragments.
| m/z | Assignment |
| 237 | [M]⁺ |
| 222 | [M - CH₃]⁺ |
| 110 | [M - I]⁺ |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A likely synthetic route starts from the commercially available 2-Fluoro-6-methylpyridine, followed by a regioselective iodination reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Iodination of 2-Fluoro-6-methylpyridine (Proposed)
This protocol is a general guideline based on similar iodination reactions of fluorinated pyridines.
Materials:
-
2-Fluoro-6-methylpyridine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 2-Fluoro-6-methylpyridine (1.0 eq) in dichloromethane (DCM), add N-Iodosuccinimide (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Applications in Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 3-position. The presence of the iodine atom makes it particularly reactive in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyridine ring and a wide range of organoboron compounds.
Caption: Suzuki-Miyaura coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond with terminal alkynes.
Caption: Sonogashira coupling of this compound.
General Protocol for Sonogashira Coupling:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.06 eq), and an amine base (e.g., triethylamine, 2.5 eq).
-
Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
This reaction allows for the formation of a C-N bond, providing access to 3-amino-2-fluoro-6-methylpyridine derivatives.
Caption: Buchwald-Hartwig amination of this compound.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated laboratory. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable intermediate for the construction of complex molecules in the pharmaceutical and materials science industries. This guide provides a foundational understanding of its properties, spectral characteristics, and synthetic utility to aid researchers in its effective application.
References
Technical Guide to the Solubility of 2-Fluoro-3-iodo-6-methylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodo-6-methylpyridine is a fluorinated pyridine derivative recognized for its utility as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The solubility of such an intermediate in organic solvents is a critical parameter, influencing reaction kinetics, purification processes, and formulation development. Understanding and determining solubility is a fundamental step for process optimization and ensuring the efficacy and safety of the final product.[1][2] This guide provides the foundational methodologies for researchers to establish these crucial solubility profiles.
Physicochemical Properties
While specific solubility data is sparse, other relevant physical and chemical properties of this compound have been documented. These properties are essential for handling the compound and for the design of solubility experiments.
| Property | Value | Source |
| CAS Number | 884494-48-8 | [1][3] |
| Molecular Formula | C6H5FIN | [1] |
| Molecular Weight | 237.01 g/mol | [1] |
| Appearance | White powder (commonly) | [1] |
| Boiling Point | 233.1 °C at 760 mmHg | [1] |
| Storage Temperature | Room Temperature | [3] |
Experimental Protocols for Solubility Determination
The following sections detail established methodologies for the quantitative and qualitative determination of the solubility of a solid compound like this compound in an organic solvent. These protocols are based on standard practices for pyridine derivatives and other organic compounds.[2][4][5]
The shake-flask method is a highly accurate and widely used technique for determining equilibrium solubility.[5][6]
Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.[5]
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Sealed containers (e.g., screw-cap vials or flasks)
-
Constant temperature agitator (e.g., shaking water bath or orbital shaker in a temperature-controlled chamber)
-
Filtration device (e.g., syringe with a chemically inert filter, 0.45 µm pore size)
-
Pre-weighed vials for collecting the filtrate
-
Analytical balance
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation: Add an excess amount of this compound to a sealed container containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation is reached.[6]
-
Equilibration: Place the sealed container in a constant temperature agitator. Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[4]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the mixture to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.[2]
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed container.[2][5] Both the syringe and filter should be pre-heated to the experimental temperature to prevent premature crystallization.[5]
-
Mass Determination of Solution: Accurately weigh the container with the filtered saturated solution.[5]
-
Solvent Evaporation: Completely evaporate the solvent from the weighed sample under controlled conditions, such as in a vacuum oven at a temperature below the compound's decomposition point.[4][5]
-
Mass Determination of Solute: After complete solvent removal, cool the container in a desiccator and weigh it again to determine the mass of the solid residue.[4][5]
-
Calculation: Calculate the solubility using the determined masses. The result can be expressed in various units, such as g/100 mL, mg/mL, or mole fraction.
This method provides a rapid and simple way to screen for suitable solvents.[4]
Objective: To quickly determine if this compound is soluble, sparingly soluble, or insoluble in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of finely powdered this compound to a small test tube.[4]
-
Add the chosen solvent dropwise, up to a total volume of 1 mL, while shaking or vortexing vigorously after each addition.[4]
-
Observe the mixture closely.
-
Record the observations for each solvent tested.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: A flowchart for the qualitative solubility assessment protocol.
References
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Fluoro-3-iodo-6-methylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and history of 2-Fluoro-3-iodo-6-methylpyridine (CAS Number: 884494-48-8), a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The document traces its origins to a 2008 patent filing by BioMarin Pharmaceutical Inc., outlining the initial synthesis, the scientific context of its development in the field of oncology, and its role in the creation of potent therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and the compound's mechanism of action are provided to offer a comprehensive resource for researchers in medicinal chemistry and drug development.
Discovery and Historical Context
The first public disclosure of this compound appears in the patent application WO2008121742A1, filed by BioMarin Pharmaceutical Inc. with a priority date of April 4, 2007. The inventors listed are Wang, Bing; Feng, Ying; Shen, Yuqiao; Chu, Daniel; and Aoyagi-Scharber, Mika. This invention highlights the compound not as a final therapeutic agent, but as a critical building block for the synthesis of a novel series of tetrahydropyridophthalazinone derivatives.
These derivatives were designed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes essential for DNA repair. The historical context of this discovery is rooted in the growing understanding of synthetic lethality as a therapeutic strategy for cancer. Researchers hypothesized that inhibiting PARP in cancer cells with pre-existing DNA repair defects (such as BRCA1 or BRCA2 mutations) would lead to cell death, while sparing healthy cells. The development of this compound was a key step in creating orally available and highly potent PARP inhibitors, culminating in the development of Talazoparib (BMN 673).
The strategic placement of the fluoro, iodo, and methyl groups on the pyridine ring allows for specific and controlled subsequent chemical modifications, making it an ideal intermediate for building the complex heterocyclic structures of PARP inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 884494-48-8 |
| Molecular Formula | C₆H₅FIN |
| Molecular Weight | 237.01 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >98% |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocols are based on the general principles of pyridine chemistry and the specific examples provided in the foundational patent literature.
General Synthetic Workflow
The synthesis generally involves the introduction of the fluorine and iodine substituents onto a 6-methylpyridine core. A plausible synthetic route is outlined below.
Detailed Experimental Protocol for Iodination
The following protocol is adapted from the procedure described in patent WO2008121742A1 for the synthesis of the target compound from 2-fluoro-6-methylpyridine.
Step 1: Reaction Setup
-
To a solution of 2-fluoro-6-methylpyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cool the mixture to 0 °C in an ice bath.
Step 2: Addition of Iodinating Agent 2. Slowly add N-iodosuccinimide (NIS) (1.05 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.
Step 3: Reaction 3. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Step 4: Work-up 4. Carefully pour the reaction mixture onto crushed ice. 5. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 6. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes). 7. Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine, followed by a wash with brine. 8. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 5: Purification 9. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound.
Quantitative Data
Based on the exemplary procedures in the patent literature, the following quantitative data can be expected.
| Reactant | Product | Yield |
| 2-Fluoro-6-methylpyridine | This compound | ~70-85% |
Application in Drug Discovery: The PARP Inhibition Pathway
This compound is a key intermediate in the synthesis of PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into DSBs. The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately, apoptosis (programmed cell death). This concept is known as synthetic lethality.
Methodological & Application
Application Notes and Protocols for 2-Fluoro-3-iodo-6-methylpyridine in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodo-6-methylpyridine is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the pyridine ring, allows for selective and efficient functionalization. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective carbon-carbon bond formation via the Suzuki-Miyaura coupling. This reaction is a cornerstone in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. These application notes provide an overview of the utility of this compound in Suzuki-Miyaura coupling reactions, along with representative experimental protocols.
Reactivity and Advantages
The fluorine substituent at the 2-position of the pyridine ring influences the electronic properties of the molecule, often enhancing metabolic stability and modulating the basicity of the pyridine nitrogen in the final coupled products. The methyl group at the 6-position can also impact the steric and electronic environment of the molecule. The primary site of reaction in a Suzuki-Miyaura coupling is the highly reactive carbon-iodine bond at the 3-position. This regioselectivity allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the synthesis of diverse compound libraries for drug discovery and development.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 75-85 |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | DMF | 90 | 18 | 80-90 |
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This protocol can be adapted for other arylboronic acids with appropriate optimization of reaction parameters.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating mantle or oil bath/microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours. Alternatively, if using a microwave reactor, heat the sealed vial to 120-150 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-fluoro-6-methyl-3-phenylpyridine.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-3-iodo-6-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds. These structural motifs are prevalent in a vast array of pharmaceuticals and functional materials. Substituted pyridines, such as 2-Fluoro-3-iodo-6-methylpyridine, are valuable building blocks in medicinal chemistry. The presence of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity. The iodine atom at the 3-position provides a reactive handle for cross-coupling reactions.
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocol is based on established methodologies for the coupling of structurally similar halopyridines.
Data Presentation: Comparison of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes common conditions reported for the Suzuki coupling of related iodopyridine and fluoropyridine substrates, providing a foundation for the protocol for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 - 100 | 12 - 18 | 75-90 | A robust system for a variety of heteroaryl couplings. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene or 1,4-Dioxane | 100 - 110 | 12 - 24 | 80-95 | Highly effective for sterically hindered or electron-deficient substrates.[1] |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene or DME | 80 - 100 | 8 - 16 | 70-85 | A classic catalyst, though may be less effective for challenging substrates. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF or 1,4-Dioxane | 80 - 110 | 10 - 20 | 85-98 | Excellent for couplings involving aryl chlorides and other less reactive halides. |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add the anhydrous and degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-fluoro-6-methyl-3-arylpyridine product.
Visualizations
Chemical Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Utilization of 2-Fluoro-3-iodo-6-methylpyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-fluoro-3-iodo-6-methylpyridine, a key building block in the generation of diverse pharmaceutical intermediates. The unique substitution pattern of this reagent, featuring a fluorine atom, an iodine atom, and a methyl group on a pyridine scaffold, allows for selective and versatile functionalization through various modern cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring, while the carbon-iodine bond provides a reactive handle for palladium-catalyzed transformations.
This document details protocols for three of the most powerful and widely utilized cross-coupling reactions in pharmaceutical synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The provided experimental procedures are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl structures prevalent in many pharmaceutical agents. In the context of this compound, the iodine atom is selectively replaced with an aryl or heteroaryl group from a boronic acid or ester.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95¹ |
| 2 | 4-(Methylsulfonyl)phenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~80-90¹ |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 110 | 18 | ~75-85¹ |
¹Yields are estimated based on typical outcomes for similar substrates and require experimental optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 237 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100 °C in an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. This reaction is particularly valuable for introducing alkynyl moieties into pharmaceutical intermediates, which can serve as handles for further transformations or as part of the final molecular scaffold.[1]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 6 | ~90-98¹ |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | ~85-95¹ |
| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Toluene | 60 | 10 | ~80-90¹ |
¹Yields are estimated based on typical outcomes for similar substrates and require experimental optimization.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 237 mg), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide range of amines.[2]
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~80-95¹ |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~75-90¹ |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 16 | ~80-95¹ |
¹Yields are estimated based on typical outcomes for similar substrates and require experimental optimization.
-
Reaction Setup: In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 237 mg) and aniline (1.2 mmol, 0.11 mL).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and quench with water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by flash chromatography to obtain the desired product.
Disclaimer: The provided protocols are intended as a guide and are based on methodologies reported for structurally related compounds. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may be necessary to achieve optimal yields for the specific substrates described. All reactions should be performed by trained personnel in a well-ventilated fume hood, employing appropriate personal protective equipment.
References
Application Notes and Protocols: 2-Fluoro-3-iodo-6-methylpyridine in the Synthesis of a Potent PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodo-6-methylpyridine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a pyridine core, allows for selective and sequential functionalization through various cross-coupling reactions. The fluorine substituent can enhance metabolic stability and modulate the physicochemical properties of the final molecule, while the iodo group serves as a prime handle for palladium-catalyzed reactions such as Suzuki-Miyaura and Sonogashira couplings. This application note details the use of this compound in the synthesis of a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, highlighting its role as a key intermediate in the construction of complex, biologically active molecules.
Strategic Application in Drug Discovery: Synthesis of a PARP Inhibitor
A notable application of this compound is in the synthesis of 2-(1H-indazol-4-yl)-6-methyl-3-phenylpyridine, a compound identified as a potent inhibitor of PARP. PARP is a family of enzymes crucial for DNA repair, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
The synthesis involves a two-step cross-coupling strategy:
-
Suzuki-Miyaura Coupling: The iodo position of this compound is selectively coupled with phenylboronic acid to introduce the phenyl group at the 3-position.
-
Nucleophilic Aromatic Substitution/Second Suzuki Coupling: The fluorine atom at the 2-position of the resulting 2-fluoro-6-methyl-3-phenylpyridine is then displaced by an indazole moiety, introduced via its boronic ester derivative.
This sequential approach demonstrates the utility of the differential reactivity of the halo-substituents on the pyridine ring, enabling the controlled construction of the target molecule.
Quantitative Data Summary
While specific IC50 values for 2-(1H-indazol-4-yl)-6-methyl-3-phenylpyridine are not publicly available in the reviewed literature, the table below presents typical IC50 values for well-characterized, clinically relevant PARP inhibitors to provide context for the potency of this class of compounds.
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1 | 0.2-0.3 |
| Rucaparib | 1.4 | 0.2-0.3 |
| Niraparib | 3.8 | 2.1 |
| Talazoparib | Not specified | 0.2 |
| Veliparib | 2 | 4 |
Data obtained from various sources and are approximate values.
Experimental Protocols
The following protocols are adapted from the synthesis described in patent WO201206174A1.
Protocol 1: Synthesis of 2-Fluoro-6-methyl-3-phenylpyridine
This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-fluoro-6-methyl-3-phenylpyridine.
Protocol 2: Synthesis of 2-(1H-Indazol-4-yl)-6-methyl-3-phenylpyridine
This protocol describes the coupling of 2-fluoro-6-methyl-3-phenylpyridine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.
Materials:
-
2-Fluoro-6-methyl-3-phenylpyridine
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-fluoro-6-methyl-3-phenylpyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.5 eq), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed toluene and water in a 5:1 ratio.
-
In a separate vial, prepare the catalyst by adding Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and XPhos (0.04 eq) to degassed toluene. Stir for 10 minutes.
-
Add the catalyst solution to the main reaction vessel.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford 2-(1H-indazol-4-yl)-6-methyl-3-phenylpyridine.
Visualizations
Experimental Workflow
Caption: Synthetic route to a PARP inhibitor.
PARP Signaling Pathway in DNA Repair
Caption: PARP's role in DNA repair and inhibitor action.
Application Notes and Protocols for the Sonogashira Coupling of 2-Fluoro-3-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[2] The resulting arylalkynes are key structural motifs in a wide array of biologically active molecules and functional materials.
2-Fluoro-3-iodo-6-methylpyridine is a valuable building block in drug discovery due to the unique properties conferred by the fluorine atom and the synthetic versatility of the pyridine core. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The Sonogashira coupling of this substrate allows for the introduction of diverse alkynyl moieties, providing a straightforward route to novel compounds with potential therapeutic applications. These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes, along with optimized reaction conditions and expected outcomes based on analogous reactions reported in the literature.
Reaction Principle and Signaling Pathway
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.[1] The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-fluoro-6-methyl-3-alkynylpyridine product and regenerate the active Pd(0) catalyst.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
-
Anhydrous solvents and reagents are recommended for optimal results.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Degassed solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
General Procedure
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and copper(I) iodide (0.02-0.10 equiv.).
-
Add the anhydrous, degassed solvent (e.g., THF or a mixture of THF/Et₃N).
-
Add the amine base (2-3 equiv.).
-
Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the solids.
-
Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on analogous reactions reported for other fluorinated halopyridines.[2][4]
Table 1: Optimization of Reaction Conditions for the Coupling with Phenylacetylene
| Entry | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | THF | RT | 12 | ~85 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N (2) | DMF | 60 | 6 | ~90 |
| 3 | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (2) | Toluene | 80 | 8 | ~88 |
| 4 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | THF/H₂O | 50 | 10 | ~82 |
Table 2: Substrate Scope with Various Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N (2) | DMF | 60 | 6 | ~85 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | THF | RT | 12 | ~78 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N (2) | DMF | 50 | 8 | ~92 |
| 4 | 4-Ethynylanisole | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (2) | Toluene | 80 | 10 | ~89 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | - Inactive catalyst- Presence of oxygen- Impure reagents or solvents- Insufficient reaction time or temperature | - Use fresh catalyst- Ensure proper degassing of the reaction mixture- Use anhydrous and pure reagents and solvents- Increase reaction time or temperature |
| Formation of Glaser Homocoupling Product | - Presence of oxygen | - Thoroughly degas all solvents and the reaction mixture- Maintain a positive pressure of inert gas |
| Incomplete Reaction | - Low reactivity of the alkyne- Insufficient base | - Increase the amount of alkyne (up to 2 equiv.)- Use a stronger base or increase its stoichiometry |
Applications in Drug Development
The products of the Sonogashira coupling of this compound, namely 2-fluoro-6-methyl-3-alkynylpyridines, are valuable scaffolds in drug discovery. The introduction of the alkynyl moiety provides a rigid linker that can be used to probe binding pockets of biological targets. Furthermore, the alkyne can be further functionalized, for example, through click chemistry or reduction to the corresponding alkene or alkane, allowing for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
For instance, compounds containing the 2-methyl-6-(phenylethynyl)pyridine (MPEP) core have been identified as potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5), which are being investigated for the treatment of various neurological and psychiatric disorders.[5][6][7] The synthetic accessibility of these structures via the Sonogashira reaction facilitates the exploration of this chemical space for the development of new therapeutics.
Conclusion
The Sonogashira coupling of this compound is a robust and efficient method for the synthesis of a variety of 2-fluoro-6-methyl-3-alkynylpyridines. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. By carefully selecting the reaction conditions, a wide range of novel fluorinated pyridine derivatives can be accessed for applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 7. Frontiers | 2-Methyl-6-(phenylethynyl) pyridine (MPEP) reverses maze learning and PSD-95 deficits in Fmr1 knock-out mice [frontiersin.org]
Application Notes and Protocols: Buchwald-Hartwig Amination with 2-Fluoro-3-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of C-N bonds.[1][2] This reaction is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules where the introduction of an amino group to an aromatic or heteroaromatic ring is a key step.[3] The substrate, 2-Fluoro-3-iodo-6-methylpyridine, is a versatile building block in medicinal chemistry. The presence of both a fluorine and an iodine atom offers opportunities for selective functionalization, with the carbon-iodine bond being significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions.[4] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of this compound, based on established procedures for structurally similar halopyridines.
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond (C-I in this case) to form a palladium(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed, regenerating the palladium(0) catalyst.[5]
For this compound, the reaction is expected to be highly regioselective. The general reactivity trend for halogens in Buchwald-Hartwig amination is I > Br > Cl.[4] Therefore, the palladium catalyst will selectively undergo oxidative addition at the more labile carbon-iodine bond at the C-3 position, leaving the C-2 fluorine atom intact. This allows for the specific synthesis of 3-amino-2-fluoro-6-methylpyridine derivatives, which can be valuable intermediates for further chemical transformations.
Data Presentation: Reaction Conditions for Analogous Halopyridines
The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of various halopyridines, providing a basis for the recommended protocol for this compound.
Table 1: Buchwald-Hartwig Amination of Iodopyridine Derivatives
| Entry | Pyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ (3.5) | Dioxane | 150 (MW) | 0.5 | 85 | [6] |
| 2 | 3-Iodopyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 | N/A |
| 3 | 2-Chloro-3-iodopyridine | Aniline | Pd₂(dba)₃ (2.5) | BINAP (5) | Cs₂CO₃ (2.5) | Toluene | 100 | 24 | 92 | N/A |
Table 2: Ligand and Base Effects in Halopyridine Amination
| Entry | Halopyridine | Ligand | Base | Outcome | Reference |
| 1 | 2,6-Dihalopyridines | Xantphos | Cs₂CO₃ | Good to excellent yields for mono-amination. | [4] |
| 2 | Aryl Chlorides | BippyPhos | K₃PO₄ | Broad substrate scope, including heteroaryl chlorides. | [7] |
| 3 | 2-Bromopyridines | DPPF | NaOtBu | Efficient coupling with various amines. | [1] |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on commonly employed conditions for similar substrates and should be optimized for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or vial)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.5 equivalents) under an inert atmosphere of argon or nitrogen.
-
Addition of Reactants: Add this compound (1.0 equivalent) to the flask. If the amine is a solid, add it at this stage.
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., 0.1-0.5 M concentration of the limiting reagent) via syringe. If the amine is a liquid, add it (1.1-1.5 equivalents) to the reaction mixture via syringe.
-
Reaction Execution: Seal the flask or vial and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Wash the organic layer with water and then with brine to remove the inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired 3-amino-2-fluoro-6-methylpyridine derivative.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Many organic solvents are flammable and volatile. Work in a well-ventilated fume hood.
-
Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with 2-Fluoro-3-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of the versatile building block, 2-Fluoro-3-iodo-6-methylpyridine. This compound is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective, stepwise functionalization of the pyridine ring. The electron-withdrawing fluorine atom can influence the regioselectivity of the coupling and the properties of the resulting products, while the iodo group provides a reactive site for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester. In the case of this compound, the reaction selectively occurs at the more reactive C-I bond.
Typical Reaction Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | 80-90 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 16 | 88-98 |
Detailed Experimental Protocol:
To an oven-dried Schlenk flask containing a magnetic stir bar is added this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is then added. Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL) is added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Reaction progress can be monitored by TLC or LC-MS.
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-fluoro-6-methyl-3-arylpyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. For this compound, this reaction proceeds at the iodinated position.
Typical Reaction Conditions:
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 25-50 | 6-12 | 80-95 |
| Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (3) | DMF | 60 | 8 | 85-95 |
| PdCl₂(MeCN)₂ (2) | - (Copper-free) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 12 | 75-85 |
Detailed Experimental Protocol:
To a Schlenk flask under an inert atmosphere are added this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%). The flask is evacuated and backfilled with inert gas. Anhydrous solvent (e.g., THF, 5 mL) and a base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.) are added, followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe. The reaction is stirred at the indicated temperature for the specified time, with progress monitored by TLC or GC-MS.
After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the 3-alkynyl-2-fluoro-6-methylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, coupling an aryl halide with an amine. This reaction provides access to a wide range of substituted anilines and related compounds.
Typical Reaction Conditions:
| Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12-24 | 75-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 80-95 |
| G3-XPhos (2) | - | LHMDS (2) | THF | 65 | 12 | 85-98 |
Detailed Experimental Protocol:
An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.). The tube is sealed, evacuated, and backfilled with argon. The amine (1.2 mmol, 1.2 equiv.) and anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL) are added via syringe. The reaction is heated to the specified temperature with vigorous stirring for the indicated duration.
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent. The mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired N-substituted-2-fluoro-6-methylpyridin-3-amine.
Disclaimer: The reaction conditions and yields provided are based on typical procedures for similar substrates and may require optimization for specific coupling partners. All reactions should be performed by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Application Notes and Protocols: The Strategic Role of 2-Fluoro-3-iodo-6-methylpyridine in the Synthesis of Advanced Active Pharmaceutical Ingredients (APIs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-3-iodo-6-methylpyridine is a key heterocyclic building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique trifunctional nature, possessing a fluorine atom, an iodine atom, and a methyl group on a pyridine ring, offers medicinal chemists a versatile platform for constructing intricate molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the iodo group provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. This application note details the use of this compound in the synthesis of kinase inhibitors, with a specific focus on its application in the synthesis of a key intermediate for Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) inhibitor.
Core Applications in API Synthesis
The primary application of this compound in API synthesis lies in its ability to participate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, allowing for selective functionalization at the 3-position of the pyridine ring. This regioselectivity is crucial for the construction of complex molecules where precise control over substituent placement is paramount. The most common and impactful applications involve:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the installation of various amine-containing groups.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, introducing alkynyl functionalities.
These reactions are fundamental in the synthesis of a wide range of therapeutic agents, particularly in the oncology field, where kinase inhibitors are of significant interest.
Data Presentation: Synthesis of a Key Lorlatinib Intermediate
Lorlatinib is a potent, brain-penetrant ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1] A critical fragment of the Lorlatinib structure is the substituted aminopyrazole moiety attached to the fluoromethylpyridine core. This compound serves as a crucial starting material for the synthesis of a key intermediate of this API. The following table summarizes the key transformation and typical reaction conditions.
| Reaction Type | Reactants | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine | 2-Fluoro-6-methyl-3-(4-amino-1H-pyrazol-5-yl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 75-85 |
| Buchwald-Hartwig Amination | This compound, Aniline | N-Phenyl-2-fluoro-6-methylpyridin-3-amine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 80-95 |
Experimental Protocols
Synthesis of 2-Fluoro-6-methyl-3-(4-amino-1H-pyrazol-5-yl)pyridine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key intermediate for Lorlatinib.
Materials:
-
This compound
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-Fluoro-6-methyl-3-(4-amino-1H-pyrazol-5-yl)pyridine.
Synthesis of N-Aryl-2-fluoro-6-methylpyridin-3-amine via Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation at the 3-position of the pyridine ring.
Materials:
-
This compound
-
A primary or secondary amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a Schlenk flask or sealed tube, add Pd₂(dba)₃ (0.02 eq), XantPhos (0.04 eq), and cesium carbonate (1.5 eq).
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add anhydrous toluene.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the tube or flask and heat the reaction mixture to 110 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway and its inhibition by Lorlatinib.
References
Application Notes and Protocols for 2-Fluoro-3-iodo-6-methylpyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodo-6-methylpyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a pyridine ring, offers multiple reaction sites for the construction of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity of a final drug compound, while the iodo group serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These characteristics make it an ideal starting material for the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases has been a major focus of drug discovery. This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, with a specific focus on the synthesis of Lorlatinib (PF-06463922), a potent third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor. While the documented synthesis of Lorlatinib commences from a different starting material, the synthesis of its core 2-amino-3-fluoro-6-methylpyridine fragment illustrates a key synthetic strategy that could be adapted to utilize this compound.
Application in the Synthesis of Lorlatinib (PF-06463922)
Lorlatinib is a macrocyclic kinase inhibitor that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), including cases with mutations that confer resistance to earlier-generation inhibitors.[1] A key structural feature of Lorlatinib is its substituted 2-aminopyridine moiety. The following sections detail the synthesis of a key intermediate and the biological activity of the final compound.
Synthetic Strategy and Key Reactions
The synthesis of the 2-amino-3-fluoro-6-methylpyridine core of Lorlatinib involves a multi-step sequence starting from commercially available pyridine derivatives. A crucial step in this synthesis is the introduction of the amine functionality, which is often achieved via a Buchwald-Hartwig amination or a similar nitrogen-carbon bond-forming reaction. The iodine atom in this compound makes it an excellent substrate for such transformations, allowing for the direct introduction of an amine or a protected amine group.
Below is a conceptual workflow illustrating how this compound could be utilized in the synthesis of a key aminopyridine intermediate for kinase inhibitors like Lorlatinib.
Caption: Conceptual synthetic workflow for Lorlatinib utilizing this compound.
Quantitative Data: Biological Activity of Lorlatinib
The following tables summarize the potent inhibitory activity of Lorlatinib against ALK, ROS1, and various ALK resistance mutations.
Table 1: In Vitro Potency of Lorlatinib against ALK and ROS1
| Kinase Target | IC50 (nM) |
| ALK | 1 |
| ROS1 | 2 |
Data adapted from Johnson, T. W., et al. J. Med. Chem. 2014, 57 (11), 4720–4744.[1]
Table 2: Lorlatinib Activity against Crizotinib-Resistant ALK Mutations
| ALK Mutant | Cellular IC50 (nM) |
| L1196M (gatekeeper) | 7 |
| G1269A | 1 |
| C1156Y | 14 |
| F1174L | 25 |
| G1202R | 19 |
Data adapted from Johnson, T. W., et al. J. Med. Chem. 2014, 57 (11), 4720–4744.[1]
Experimental Protocols
The following protocols are adapted from the literature and describe the synthesis of a key aminopyridine intermediate and its elaboration into a precursor for Lorlatinib.
Protocol 1: Synthesis of 2-Amino-3-fluoro-6-methylpyridine
This protocol outlines a potential synthesis of the key aminopyridine intermediate starting from a suitable precursor.
Materials:
-
2,3-Difluoro-6-methylpyridine
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)2)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate, saturated solution
-
Ethyl acetate
-
Magnesium sulfate, anhydrous
Procedure:
-
To a flame-dried round-bottom flask, add 2,3-difluoro-6-methylpyridine (1.0 equiv), benzophenone imine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)2 (0.02 equiv), and BINAP (0.03 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Stir the mixture for 1 hour to effect deprotection.
-
Neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-amino-3-fluoro-6-methylpyridine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an iodo- or bromo-pyridine with a boronic acid or ester, a key C-C bond-forming reaction in the synthesis of many kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Signaling Pathway
Lorlatinib targets the ALK signaling pathway, which, when constitutively activated by genetic alterations such as fusions (e.g., EML4-ALK), drives the proliferation and survival of cancer cells.
Caption: Simplified ALK signaling pathway and the inhibitory action of Lorlatinib.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex kinase inhibitors. Its strategic placement of fluorine and iodine atoms allows for the application of modern synthetic methodologies to construct novel and potent therapeutic agents. The synthesis of complex molecules like Lorlatinib underscores the importance of such highly functionalized heterocyclic intermediates in modern drug discovery. The protocols and data presented herein provide a framework for researchers to explore the potential of this compound and related compounds in the development of next-generation kinase inhibitors.
References
Application Notes and Protocols for the Scale-Up Synthesis Utilizing 2-Fluoro-3-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of complex organic molecules using 2-Fluoro-3-iodo-6-methylpyridine as a key building block. This versatile fluorinated pyridine derivative is a valuable intermediate in the pharmaceutical and specialty chemicals industries, prized for its unique electronic and steric properties that enable diverse chemical transformations.[1] The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and are intended to serve as a foundation for process development and optimization from laboratory to pilot-plant scale.
Overview of Synthetic Utility
This compound is an essential scaffold in medicinal chemistry, allowing for the strategic introduction of various functionalities. The presence of both a fluorine and an iodine substituent on the methylpyridine core facilitates selective, sequential cross-coupling reactions. The iodine atom at the 3-position is the primary site for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, while the fluorine atom at the 2-position can be targeted for nucleophilic aromatic substitution under more forcing conditions. This differential reactivity is a key advantage in the synthesis of complex, multi-substituted pyridine derivatives.
Key Scale-Up Considerations
Transitioning from laboratory-scale synthesis to kilogram-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Reaction Kinetics and Thermochemistry: Palladium-catalyzed cross-coupling reactions are often exothermic. Understanding the reaction profile through calorimetric studies is crucial for designing appropriate heat management systems in larger reactors.
-
Mass Transfer and Mixing: Efficient mixing is critical to maintain homogeneity, especially with heterogeneous reaction mixtures (e.g., slurries of bases or catalysts). Poor mixing can lead to localized "hot spots" and the formation of impurities.
-
Catalyst Selection and Loading: At scale, the cost of the palladium catalyst and ligands becomes a significant factor. Optimization studies should aim to minimize catalyst loading without compromising reaction efficiency and product quality. The use of pre-formed, air-stable catalysts can improve batch-to-batch consistency.
-
Solvent Selection and Work-up Procedures: Solvents should be chosen based on reaction performance, safety, environmental impact, and ease of removal. Work-up procedures, including extractions and crystallizations, must be robust and scalable to handle large volumes.
-
Impurity Profile and Purification: A thorough understanding of the impurity profile is necessary to develop effective purification strategies, such as crystallization or chromatography, that are amenable to large-scale operations.
Experimental Protocols for Scale-Up Synthesis
The following protocols are generalized for the scale-up of common cross-coupling reactions using this compound. Researchers should perform initial small-scale experiments to optimize conditions for their specific substrates.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron reagents.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Notes |
| This compound | 1.0 | >98% | Limiting reagent |
| Arylboronic Acid | 1.1 - 1.5 | >97% | Excess to drive the reaction to completion |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.005 - 0.02 | >98% | Lower loading is desirable for scale-up |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 | >99% | Choice of base can impact reaction rate |
| Solvent (e.g., Toluene, 1,4-Dioxane) | - | Anhydrous | Degassed prior to use |
Experimental Protocol (Kilogram-Scale):
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with this compound, the arylboronic acid, and the base under a nitrogen atmosphere.
-
Solvent Addition: Add the degassed solvent to the reactor.
-
Catalyst Addition: In a separate, inerted vessel, dissolve the palladium catalyst in a small amount of the reaction solvent and add it to the main reactor.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and monitor the progress by HPLC or GC.
-
Work-up: Upon completion, cool the reaction mixture and quench with water. Separate the aqueous and organic layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or silica gel chromatography.
Quantitative Data (Representative):
| Substrate (Arylboronic Acid) | Catalyst Loading (mol%) | Yield (%) | Purity (HPLC, %) |
| Phenylboronic acid | 1.0 | 92 | >99 |
| 4-Methoxyphenylboronic acid | 1.0 | 89 | >99 |
| 3-Thienylboronic acid | 1.5 | 85 | >98 |
Sonogashira Cross-Coupling
This protocol outlines the coupling of this compound with terminal alkynes to form substituted alkynylpyridines.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Notes |
| This compound | 1.0 | >98% | Limiting reagent |
| Terminal Alkyne | 1.1 - 1.3 | >97% | |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 0.01 - 0.03 | >98% | |
| Copper(I) Iodide (CuI) | 0.02 - 0.05 | >99% | Co-catalyst |
| Base (e.g., Triethylamine, DIPA) | 2.0 - 4.0 | >99% | Acts as both base and solvent in some cases |
| Solvent (e.g., THF, DMF) | - | Anhydrous | Optional, depending on the choice of base |
Experimental Protocol (Kilogram-Scale):
-
Vessel Preparation: Set up a clean, dry, and nitrogen-purged reactor.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with this compound, the terminal alkyne, and the copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous solvent (if used) followed by the amine base.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Stir the mixture at the optimized temperature (often room temperature to 60 °C) until the reaction is complete as monitored by HPLC or TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter to remove the precipitated salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer and concentrate in vacuo. The product can be further purified by crystallization or column chromatography.
Quantitative Data (Representative):
| Substrate (Terminal Alkyne) | Catalyst Loading (Pd, mol%) | Yield (%) | Purity (HPLC, %) |
| Phenylacetylene | 1.5 | 90 | >99 |
| 1-Hexyne | 2.0 | 87 | >98 |
| Trimethylsilylacetylene | 1.5 | 95 | >99 |
Buchwald-Hartwig Amination
This method is used for the synthesis of 3-amino-2-fluoro-6-methylpyridine derivatives through the coupling of this compound with various amines.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Notes |
| This compound | 1.0 | >98% | Limiting reagent |
| Amine (Primary or Secondary) | 1.1 - 1.5 | >98% | |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.02 | >98% | |
| Ligand (e.g., Xantphos, BINAP) | 0.02 - 0.04 | >99% | Choice of ligand is critical for success |
| Base (e.g., NaOtBu, K₃PO₄) | 1.5 - 2.5 | >99% | Strong, non-nucleophilic bases are preferred |
| Solvent (e.g., Toluene, Dioxane) | - | Anhydrous | Degassed prior to use |
Experimental Protocol (Kilogram-Scale):
-
Vessel Preparation: A clean, dry reactor equipped with a mechanical stirrer and a reflux condenser is purged with nitrogen.
-
Reagent Charging (Glovebox Recommended): In an inert atmosphere, charge the reactor with the palladium pre-catalyst, the ligand, and the base.
-
Reactant and Solvent Addition: Add the this compound and the amine, followed by the anhydrous, degassed solvent.
-
Reaction: Heat the mixture to the required temperature (typically 90-120 °C) and maintain with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After cooling, carefully quench the reaction with water. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. The crude product is typically purified by column chromatography or crystallization.
Quantitative Data (Representative):
| Substrate (Amine) | Catalyst/Ligand System | Yield (%) | Purity (HPLC, %) |
| Aniline | Pd₂(dba)₃ / Xantphos | 88 | >99 |
| Morpholine | Pd(OAc)₂ / BINAP | 91 | >99 |
| Benzylamine | Pd₂(dba)₃ / Xantphos | 85 | >98 |
Workflow and Logic Diagrams
General Scale-Up Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-3-iodo-6-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Fluoro-3-iodo-6-methylpyridine. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful and efficient synthesis.
I. Synthetic Pathway Overview
The recommended synthetic route for this compound proceeds in two main steps, starting from the commercially available 2-Amino-6-methylpyridine. The first step is a regioselective iodination at the 3-position of the pyridine ring, followed by a fluorodediazoniation reaction (a modified Sandmeyer or Balz-Schiemann reaction) to replace the amino group with fluorine.
Caption: Proposed two-step synthesis of this compound.
II. Experimental Protocols
Step 1: Synthesis of 2-Amino-3-iodo-6-methylpyridine
This procedure details the regioselective iodination of 2-Amino-6-methylpyridine.
Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-Amino-6-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or an alcohol.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1-1.5 eq) portion-wise to the solution at room temperature. Alternative iodinating agents like iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., H₂O₂, KIO₃) can also be used, though reaction conditions may need to be optimized.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-Amino-3-iodo-6-methylpyridine.
Step 2: Synthesis of this compound (Balz-Schiemann Reaction)
This protocol describes the conversion of the amino group to a fluorine atom.
Methodology:
-
Diazotization:
-
Suspend 2-Amino-3-iodo-6-methylpyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄, 48-50 wt. % in H₂O, 2.5-3.0 eq) at 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a change in the color and consistency of the reaction mixture.
-
-
Decomposition of the Diazonium Salt:
-
The resulting diazonium tetrafluoroborate salt can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Thermally decompose the isolated salt by gentle heating (typically between 100-140 °C) in an inert solvent like toluene or xylene, or neat, until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.
-
Wash the organic solution with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
III. Data Presentation
The following tables summarize the expected yields and key characterization data for the synthesized compounds.
| Step | Starting Material | Product | Typical Yield | Purity |
| 1 | 2-Amino-6-methylpyridine | 2-Amino-3-iodo-6-methylpyridine | 60-85% | >95% (after chromatography) |
| 2 | 2-Amino-3-iodo-6-methylpyridine | This compound | 40-70% | >98% (after chromatography) |
| Caption: Expected yields and purities for the synthesis of this compound. |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Amino-3-iodo-6-methylpyridine | C₆H₇IN₂ | 234.04 | Off-white to yellow solid | ~7.4 (d, 1H), ~6.5 (d, 1H), ~4.5 (br s, 2H), ~2.4 (s, 3H) | ~158, ~149, ~140, ~110, ~85, ~24 |
| This compound | C₆H₅FIN | 237.01 | White to light yellow solid | ~7.6 (dd, 1H), ~7.0 (d, 1H), ~2.5 (s, 3H) | ~163 (d), ~150 (d), ~145 (d), ~122 (d), ~90 (d), ~24 |
| Caption: Physicochemical and spectroscopic data for key compounds. |
IV. Troubleshooting and FAQs
This section addresses common issues that may be encountered during the synthesis.
Caption: Troubleshooting decision tree for the synthesis of this compound.
FAQs
Step 1: Iodination
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Q1: My iodination reaction is giving a low yield. What are the common causes?
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A1: Low yields can result from several factors. Ensure the purity of your 2-Amino-6-methylpyridine and the iodinating agent (e.g., NIS). The choice of solvent can also be critical; consider screening different solvents like acetonitrile, DMF, or acetic acid. Insufficient reaction time or temperature may also be a cause; monitor the reaction closely by TLC to ensure completion.
-
-
Q2: I am observing multiple spots on my TLC plate after the iodination reaction, including what appears to be a di-iodinated product. How can I improve the selectivity?
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A2: The formation of di-iodinated products is often due to an excess of the iodinating agent or prolonged reaction times. Try reducing the equivalents of NIS to 1.05-1.1. Running the reaction at a lower temperature may also improve selectivity.
-
-
Q3: The iodination reaction is very slow or stalls. What can I do?
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A3: If the reaction is sluggish, you can try gently heating the reaction mixture (e.g., to 40-50 °C). Alternatively, adding a catalytic amount of a Lewis acid or a protic acid can sometimes accelerate the electrophilic iodination.
-
Step 2: Fluorodediazoniation (Balz-Schiemann Reaction)
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Q1: The yield of my Balz-Schiemann reaction is poor. What are the key parameters to optimize?
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A1: The success of the Balz-Schiemann reaction heavily relies on the careful control of temperature during both diazotization and decomposition. Ensure the diazotization is carried out at 0-5 °C to prevent premature decomposition of the diazonium salt. The thermal decomposition of the isolated diazonium tetrafluoroborate requires careful optimization of the temperature; too low a temperature will result in an incomplete reaction, while too high a temperature can lead to decomposition and the formation of side products.
-
-
Q2: I am getting a lot of dark, tar-like material during the decomposition of the diazonium salt. How can I avoid this?
-
A2: Tar formation is a common issue and is often due to the uncontrolled decomposition of the diazonium salt. Ensure the diazonium salt is as dry as possible before thermal decomposition. Performing the decomposition in a high-boiling inert solvent can help to better control the temperature.
-
-
Q3: How do I know if the initial diazotization is complete?
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A3: A simple and effective way to check for the completion of diazotization is to use starch-iodide test paper. The presence of excess nitrous acid (from NaNO₂) will turn the paper blue. A persistent blue color after stirring for a few minutes indicates that all the amine has been consumed.
-
-
Q4: Can I perform the fluorination without isolating the diazonium salt?
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A4: While isolation of the diazonium tetrafluoroborate is the traditional method, some procedures allow for in-situ decomposition. However, this can be more challenging to control and may lead to lower yields and more side products. For initial attempts and optimization, isolating the diazonium salt is recommended.
-
-
Q5: What are common side products in the Balz-Schiemann reaction?
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A5: A common side product is the corresponding phenol, formed by the reaction of the diazonium salt with residual water. Ensuring anhydrous conditions during the decomposition step is crucial to minimize this. If the decomposition is performed in a solvent, reaction with the solvent can also occur.
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Technical Support Center: Suzuki Coupling of 2-Fluoro-3-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 2-Fluoro-3-iodo-6-methylpyridine. The information is designed to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The most prevalent side reactions include:
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Homocoupling: This involves the formation of a symmetrical biaryl from the coupling of two boronic acid/ester molecules. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1]
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Protodeiodination: The iodo group on the pyridine ring is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., solvent, water).
-
Protodeborylation: The boronic acid or ester coupling partner is cleaved and replaced by a hydrogen atom, which can be catalyzed by aqueous base.[2]
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Catalyst Decomposition: The palladium catalyst can decompose, often indicated by the formation of palladium black, leading to reduced catalytic activity.
Q2: My reaction is showing low to no yield. What are the primary factors to investigate?
A2: Low yields can stem from several issues. A systematic approach to troubleshooting is recommended:
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Reagent Quality: Ensure the purity and integrity of your starting materials, including the this compound, boronic acid/ester, base, and solvents. Boronic acids, in particular, can degrade upon storage.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. For heteroaryl couplings, bulky, electron-rich phosphine ligands are often beneficial. Ensure your catalyst is active and not degraded.
-
Reaction Conditions: Inadequate degassing, incorrect temperature, or suboptimal base and solvent selection can significantly impact the yield. The presence of oxygen is a common culprit for low yields due to catalyst deactivation and promotion of homocoupling.[1]
-
Solubility: Poor solubility of any of the reactants or the base in the chosen solvent system can lead to a sluggish or incomplete reaction.
Q3: How do the substituents on the pyridine ring (fluoro, iodo, and methyl) influence the reaction?
A3: The electronic and steric properties of the substituents play a significant role:
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2-Fluoro Group: The electron-withdrawing nature of the fluorine atom can make the pyridine ring more electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle.
-
3-Iodo Group: Iodine is a highly reactive leaving group in Suzuki couplings, generally leading to faster oxidative addition compared to bromine or chlorine.[3]
-
6-Methyl Group: The methyl group is electron-donating and can also exert a steric effect, potentially influencing the approach of the catalyst and coupling partners to the pyridine ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor quality of reagents (especially boronic acid). 3. Inefficient degassing (presence of oxygen). 4. Suboptimal base or solvent. 5. Incorrect reaction temperature. | 1. Use a fresh batch of catalyst or a more active precatalyst. Consider ligands like SPhos or XPhos. 2. Use freshly purchased or purified boronic acid/ester. 3. Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). 5. Optimize the reaction temperature; typically between 80-110 °C. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Ensure rigorous exclusion of oxygen through proper degassing techniques and maintaining an inert atmosphere.[1] 2. Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that is readily reduced. |
| Protodeiodination of Starting Material | 1. Presence of a proton source (water, alcohol). 2. Slow transmetalation step. | 1. Use anhydrous solvents and reagents. 2. Optimize the base and ligand to accelerate the transmetalation step. |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. High reaction temperature. | 1. Use a more stable catalyst/ligand system. 2. Lower the reaction temperature and monitor for improvement. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Poor solubility of reactants or base. 3. Catalyst deactivation over time. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Choose a solvent system where all components are soluble at the reaction temperature. For inorganic bases, adding a small amount of water can sometimes improve solubility. 3. Add a fresh portion of the catalyst if deactivation is suspected. |
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of substituted pyridines. While specific data for this compound is limited in readily available literature, these conditions provide a strong starting point for optimization.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Fluoropyridine derivative | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | >80 (Excellent) |
| 2 | 2-Fluoropyridine derivative | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | >80 (Excellent) |
| 3 | Halogenated Pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | Reflux | Variable |
| 4 | 2,6-Dichloro-3-(trifluoromethyl)pyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane | 100 | Good |
Yields are qualitative estimates and highly dependent on the specific substrates and reaction scale.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
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Schlenk tube or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Potential Side Reaction Pathways
Caption: Major desired and side reaction pathways in the Suzuki coupling.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Fluoro-3-iodo-6-methylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-Fluoro-3-iodo-6-methylpyridine. The guidance is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
The primary challenges with this substrate stem from the inherent properties of the pyridine ring and its substituents. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or "catalyst poisoning."[1][2] The electron-deficient nature of the fluorinated pyridine ring can also influence the reactivity of the C-I bond and the overall efficiency of the catalytic cycle. Additionally, as with many cross-coupling reactions, issues such as low yield, side product formation, and incomplete conversion are common hurdles.
Q2: Which cross-coupling reactions are typically performed with this compound?
Due to the presence of the highly reactive carbon-iodine bond, this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl pyridines.
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
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Heck Coupling: For the reaction with alkenes to form substituted alkenes.
Q3: How do the fluoro and methyl substituents influence the reactivity?
The fluorine atom at the 2-position is a strong electron-withdrawing group, which can increase the electrophilicity of the pyridine ring and facilitate the oxidative addition step of the catalytic cycle. The methyl group at the 6-position is electron-donating and can also provide some steric hindrance around the nitrogen atom, which may slightly modulate its coordinating ability with the palladium catalyst.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem 1: Low or no product yield.
Low yields in Suzuki-Miyaura coupling of this compound can be attributed to several factors.[1][3][4]
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Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
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Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be a slow step.
-
Protodeboronation: The boronic acid can be sensitive to the reaction conditions and undergo decomposition.[1]
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Poor Solubility: The starting materials or catalyst may not be fully dissolved in the chosen solvent.
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center from coordination by the pyridine nitrogen and promote the reductive elimination step.[1]
-
Base Selection: The choice of base is crucial. While strong bases can promote the reaction, they can also lead to protodeboronation. A screen of bases is recommended. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[1][4]
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Solvent System: Ensure adequate solubility of all components. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often effective, as water can help dissolve the inorganic base.[4] However, excessive water can promote protodeboronation, so using anhydrous solvents with a soluble base like CsF can be an alternative.
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Boron Reagent: If protodeboronation is suspected, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of the free boronic acid.
-
Degassing: Thoroughly degas all solvents and the reaction mixture to prevent oxidation of the palladium catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[3]
Problem 2: Significant formation of homocoupled byproduct from the boronic acid.
This side reaction is often caused by the presence of oxygen.
Troubleshooting Steps:
-
Rigorous Degassing: As mentioned above, ensure the reaction is set up under strictly anaerobic conditions.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ generation of Pd(0) from a Pd(II) precatalyst can sometimes minimize homocoupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid pinacol ester | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 16-24 | Low (3-15) | Adapted from[3] |
| 2,6-Dichloropyridine | Heptyl pinacol boronate | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O (2:1) | 100 | 18-20 | Moderate | Adapted from[5] |
| Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ | 1 (custom ligand) | Various | Dioxane | 110 | Varies | Good (74-82) | Adapted from[6] |
Note: This data is for analogous systems and should be used as a starting point for optimization.
General Experimental Protocol for Suzuki-Miyaura Coupling:
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To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[7]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[7]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[7]
-
Add the degassed solvent (e.g., dioxane/water mixture) via syringe.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Suzuki-Miyaura Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination
Problem 1: Low conversion or no reaction.
This is a common issue and can be due to several factors.[8][9]
-
Catalyst Inhibition: The pyridine nitrogen can poison the palladium catalyst.[9]
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific amine and aryl iodide combination.
-
Base Strength: The base may be too weak to deprotonate the amine effectively.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
Troubleshooting Steps:
-
Ligand Selection: For primary amines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands like BINAP or dppf can be suitable.[10]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly used. For base-sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be screened.[10]
-
Catalyst Precursor: Using a pre-formed palladium precatalyst can sometimes give more reproducible results than generating the active catalyst in situ.
-
Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are generally preferred.
-
Temperature: If the reaction is sluggish at lower temperatures, consider increasing the temperature, potentially using microwave irradiation to accelerate the reaction.[11][12]
Problem 2: Formation of side products like hydrodehalogenation (replacement of iodine with hydrogen).
This side reaction can compete with the desired amination.[13]
Troubleshooting Steps:
-
Optimize Ligand: The choice of ligand can influence the relative rates of reductive elimination (product formation) versus side reactions. Screening different ligands is recommended.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways.
-
Amine Equivalents: Using a slight excess of the amine (1.1-1.2 equivalents) is common.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ | BINAP | K₂CO₃ (3.5) | Dioxane | MW | 0.5 | Good | Adapted from[11] |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | Varies | - | Adapted from[10] |
| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ (5) | XPhos (7) | t-BuONa (2.2) | Toluene | 110-120 | 24 | - | Adapted from[12] |
Note: This data is for analogous systems and should be used as a starting point for optimization.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.[10]
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).[10]
-
Add the anhydrous, degassed solvent (e.g., toluene).[10]
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Troubleshooting Logic
Caption: A flowchart for troubleshooting low conversion in Buchwald-Hartwig amination.
Sonogashira Coupling
Problem 1: The reaction is sluggish or gives a low yield.
Several factors can contribute to a poorly performing Sonogashira reaction.[2][14]
-
Catalyst Deactivation: Both the palladium and copper catalysts can be deactivated by impurities or side reactions.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen.
-
Insufficient Base: The amine base is crucial for the deprotonation of the alkyne.
Troubleshooting Steps:
-
Anaerobic Conditions: The Sonogashira reaction is highly sensitive to oxygen. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas.
-
Catalyst Quality: Use high-purity palladium and copper(I) iodide catalysts. CuI can degrade over time and should be fresh.
-
Base: An amine base such as triethylamine or diisopropylamine is typically used, often as the solvent or co-solvent. Ensure it is anhydrous.
-
Ligand Choice: While Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common catalysts, for challenging substrates, more electron-rich and bulky phosphine ligands can be beneficial.
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol.
Table 3: Representative Conditions for Sonogashira Coupling of Halopyridines
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 92 | Adapted from[15] |
| 3-Bromopyridine | Phenylacetylene | P2 (custom catalyst) (2.5) | - | TMP | DMSO | RT | - | 88 | Adapted from[16] |
| Aryl Iodides | Terminal Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | - | RT | Varies | High | Adapted from[17] |
Note: This data is for analogous systems and should be used as a starting point for optimization.
General Experimental Protocol for Sonogashira Coupling:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).[18]
-
Add the anhydrous amine base (e.g., triethylamine), which can also serve as the solvent, or a co-solvent like THF.[18]
-
Degas the mixture with a stream of inert gas.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Sonogashira Reaction Workflow
Caption: A general experimental workflow for the Sonogashira coupling reaction.
Heck Coupling
Problem: Low yield and/or poor regioselectivity.
The Heck reaction can sometimes suffer from low yields and the formation of regioisomers.
-
Catalyst Activity: The palladium catalyst may not be sufficiently active.
-
Base Choice: The base plays a critical role in the regeneration of the active Pd(0) catalyst.
-
Alkene Electronics: The electronic nature of the alkene coupling partner can significantly affect the reaction outcome.
Troubleshooting Steps:
-
Catalyst and Ligand: While ligandless conditions are sometimes possible, the use of phosphine ligands can improve the reaction's efficiency and selectivity. For electron-rich alkenes, cationic palladium complexes can be more effective.
-
Base: A variety of organic and inorganic bases can be used, with common choices including triethylamine, potassium carbonate, and sodium acetate. The choice of base can be critical and may need to be optimized.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are often used.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the yield.
Table 4: Representative Conditions for Heck Coupling of Aryl Halides
| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | Iodobenzene | Methyl acrylate | Supported Pd | Na₂CO₃ / Et₃N | - | Varies | - | High | Adapted from[19] | | Aryl Iodides | Styrenes, Acrylates | Pd(OAc)₂ | AgOAc | - | Varies | - | - | Adapted from[20] | | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | 120 | - | - | Adapted from[21] |
Note: This data is for analogous systems and should be used as a starting point for optimization.
General Experimental Protocol for Heck Coupling:
-
In a reaction vessel, combine this compound (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 2.0 equiv).
-
Add the solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture (typically 80-120 °C) and monitor its progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Heck Reaction Troubleshooting Pathway
Caption: A logical diagram for troubleshooting common issues in the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. gold-chemistry.org [gold-chemistry.org]
- 18. scribd.com [scribd.com]
- 19. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydrogen Peroxide Promoted Mizoroki-Heck Reactions of Phenyldiazenes with Acrylates, Acrylamides, and Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
preventing deiodination of 2-Fluoro-3-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 2-Fluoro-3-iodo-6-methylpyridine, with a focus on preventing deiodination in cross-coupling reactions.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Significant Deiodination Byproduct Observed in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a significant amount of 2-fluoro-6-methylpyridine (deiodinated starting material) in the crude reaction mixture, confirmed by GC-MS or LC-MS.
-
Unreacted starting material may also be present.
Possible Causes and Solutions:
Deiodination, or hydrodeiodination, is a common side reaction in palladium-catalyzed cross-coupling reactions, where the iodine substituent is replaced by a hydrogen atom. Several factors can promote this undesired pathway over the desired cross-coupling.
| Cause | Recommended Action | Rationale |
| Inappropriate Catalyst System | Screen different palladium catalysts and ligands. For electron-deficient pyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be effective.[1] Consider using N-heterocyclic carbene (NHC) ligands, which are known to be effective in challenging cross-coupling reactions.[2][3][4] | Bulky ligands can promote the desired reductive elimination step over deiodination and shield the palladium center from coordination with the pyridine nitrogen, which can inhibit catalytic activity.[1] |
| Incorrect Base Selection | The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over stronger bases like hydroxides, which can promote deiodination. For substrates sensitive to strong bases, potassium fluoride (KF) can be a milder and effective alternative.[1] | Stronger bases can increase the rate of competing side reactions, including deiodination. The choice of base can also influence the rate of transmetalation. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. While heating is often necessary, excessively high temperatures can accelerate the rate of deiodination. | Lowering the temperature can disproportionately decrease the rate of the undesired deiodination pathway compared to the cross-coupling reaction. |
| Protic Solvents | If using a protic solvent (e.g., alcohols), which can act as a hydride source for deiodination, switch to an aprotic solvent system such as dioxane/water, toluene/water, or DMF. | Aprotic solvents minimize the availability of hydrogen atoms that can lead to the formation of the deiodinated byproduct. |
| Oxygen in the Reaction Mixture | Ensure the reaction is thoroughly degassed to remove oxygen. This can be achieved by sparging the solvent with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles. | Oxygen can promote the formation of palladium(II) species that can lead to side reactions, including homocoupling and potentially deiodination.[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with Minimized Deiodination
This is a generalized procedure and should be optimized for your specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a mild base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed aprotic solvent (e.g., 1,4-dioxane with a minimal amount of water) via syringe.
-
Reaction Execution: Stir the reaction mixture at a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS, checking for both product formation and the deiodinated byproduct.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination is an undesired side reaction where the iodine atom on your this compound is replaced by a hydrogen atom. This consumes your starting material, reduces the yield of your desired product, and complicates the purification process due to the formation of 2-fluoro-6-methylpyridine as a byproduct.
Q2: Which position on this compound is more susceptible to deiodination?
A2: In palladium-catalyzed cross-coupling reactions of dihalopyridines, oxidative addition generally occurs preferentially at the position alpha to the pyridine nitrogen (the C2 or C6 position). However, in this compound, the iodine is at the C3 position. The relative reactivity of the C-I versus the C-F bond is the primary determinant for selective coupling. The C-I bond is significantly weaker and more reactive towards oxidative addition than the C-F bond. Therefore, the desired reaction is the cleavage of the C-I bond. Deiodination specifically refers to the cleavage of this C-I bond and its replacement with a C-H bond.
Q3: How do the electronic properties of this compound influence deiodination?
A3: The pyridine ring is electron-deficient, and the fluorine atom at the C2 position further withdraws electron density. This electronic nature can make the pyridine ring more susceptible to certain side reactions. While electron-withdrawing groups can sometimes facilitate the initial oxidative addition step in a cross-coupling, they can also influence the stability of intermediates and potentially favor pathways leading to deiodination under non-optimized conditions.
Q4: Can the choice of boronic acid derivative affect the extent of deiodination?
A4: Yes. While the primary focus is often on the aryl halide, the nature of the boronic acid can also play a role. Using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can sometimes lead to cleaner reactions and suppress side reactions like protodeboronation of the boronic acid itself. A cleaner reaction with fewer side reactions involving the boronic acid can indirectly lead to a higher yield of the desired product and less opportunity for deiodination of the starting material to become a major pathway.
Q5: Are there any alternative cross-coupling reactions to Suzuki-Miyaura that might be less prone to deiodination for this substrate?
A5: While Suzuki-Miyaura is a common choice, other cross-coupling reactions could be considered and might offer advantages in specific cases. For instance, Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents) can sometimes be milder and less prone to certain side reactions. However, these methods come with their own set of considerations, such as the toxicity of tin reagents in Stille coupling. Optimization would be required for each specific reaction type.
Visualizations
Caption: Troubleshooting workflow for deiodination.
Caption: Competing pathways in Suzuki coupling.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 4. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 2-Fluoro-3-iodo-6-methylpyridine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Fluoro-3-iodo-6-methylpyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
-
Question: I am experiencing low recovery of this compound after flash column chromatography on silica gel. What are the possible reasons and solutions?
-
Answer: Low recovery of pyridine derivatives from silica gel chromatography is a common issue. The basic nitrogen atom in the pyridine ring can strongly interact with the acidic silanol groups on the silica surface, leading to irreversible adsorption or decomposition of the compound on the column.
Solutions:
-
Deactivate the Silica Gel: Before running the column, flush the silica gel with the chosen eluent containing a small amount of a basic modifier like triethylamine (typically 0.1-1%). This will "cap" the acidic silanol groups and reduce their interaction with your compound.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina. A patent for the purification of a similar compound, 2-bromo-3-fluoro-6-picoline, successfully utilized neutral alumina with a hexane/EtOAc eluent.
-
Optimize Solvent Polarity: Ensure the eluent is polar enough to effectively move your compound down the column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to elute the compound without excessive band broadening.
-
Issue 2: Co-elution with Impurities
-
Question: My target compound, this compound, is co-eluting with an unknown impurity during column chromatography. How can I improve the separation?
-
Answer: Co-elution occurs when the compound of interest and an impurity have similar affinities for the stationary phase in the chosen solvent system.
Solutions:
-
Adjust Solvent System: Experiment with different solvent systems to alter the selectivity of the separation. For pyridine derivatives, common solvent systems include mixtures of hexanes (or petroleum ether) and ethyl acetate, or dichloromethane and methanol.
-
Fine-tune Polarity: Make small, incremental changes to the solvent ratio. Sometimes a slight decrease in the polar component of the mobile phase can significantly improve resolution.
-
Consider a Different Stationary Phase: If changing the solvent system is ineffective, switching to a different stationary phase (e.g., from silica gel to alumina, or to a bonded phase like C18 for reverse-phase chromatography) can provide a different separation mechanism and resolve the co-eluting species.
-
Issue 3: Difficulty in Recrystallization
-
Question: I am unable to induce crystallization of this compound from my chosen solvent system. What should I do?
-
Answer: Failure to crystallize can be due to several factors, including the choice of solvent, the concentration of the solution, or the presence of impurities that inhibit crystal formation.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a related compound, 2-bromo-3-fluoro-6-picoline, a mixed solvent system of ethyl acetate/petroleum ether was used for recrystallization.[1] You can screen a variety of solvents and solvent pairs (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes) on a small scale to find the optimal system.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, saturated solution to act as a seed for crystallization.
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
-
Remove Impurities: If the crude material contains oily impurities, they can inhibit crystallization. Try washing the crude product with a non-polar solvent like hexanes before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common impurities I might encounter in the synthesis of this compound?
-
A1: Common impurities can include starting materials, reagents from the synthesis, and side-products from incomplete reactions or undesired side reactions. For pyridine derivatives, common impurities can also include regioisomers or over-halogenated products.
-
-
Q2: How can I remove residual basic impurities like triethylamine after column chromatography?
-
A2: If triethylamine was used as an additive in your chromatography solvent, it can often be removed by co-evaporation with a solvent like toluene under reduced pressure. Alternatively, a dilute acid wash (e.g., 1M HCl) during an aqueous workup can protonate and extract the triethylamine into the aqueous layer, provided your target compound is stable to acidic conditions.
-
-
Q3: What is a good starting point for a solvent system for thin-layer chromatography (TLC) analysis of this compound?
-
A3: A good starting point for TLC analysis of substituted pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can start with a ratio of 4:1 (hexanes:ethyl acetate) and adjust the polarity based on the Rf of your compound. The goal is to have an Rf value between 0.2 and 0.4 for optimal separation in column chromatography.
-
-
Q4: Is this compound stable on silica gel?
-
A4: While there is no specific data on the stability of this compound on silica gel, pyridine derivatives, in general, can be sensitive to the acidic nature of silica. It is advisable to minimize the time the compound spends on the silica gel column and to consider deactivating the silica with a base like triethylamine.
-
Data Presentation
Table 1: Suggested Purification Techniques and Conditions
| Purification Technique | Stationary/Mobile Phase or Solvent | Expected Outcome | Reference/Rationale |
| Flash Column Chromatography | Silica gel with Hexane/Ethyl Acetate gradient (with 0.1% Triethylamine) | Separation from non-polar and highly polar impurities. | General method for pyridine derivatives. Triethylamine minimizes interaction with silica. |
| Flash Column Chromatography | Neutral Alumina with Hexane/Ethyl Acetate (10:1) | Potential for better recovery and separation compared to silica gel. | Based on a successful purification of the analogous 2-bromo-3-fluoro-6-picoline. |
| Recrystallization | Ethyl Acetate / Petroleum Ether | High purity crystalline solid. | A patent for the synthesis of 2-bromo-3-fluoro-6-picoline reports a yield of 85.1% after recrystallization with this solvent system.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate, all containing 0.1% Triethylamine) to elute the target compound.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add warm petroleum ether to the hot ethyl acetate solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. A patent for the analogous 2-bromo-3-fluoro-6-picoline reported a yield of 85.1% after this recrystallization step.[1]
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography of this compound.
References
stability of 2-Fluoro-3-iodo-6-methylpyridine under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use and stability of 2-Fluoro-3-iodo-6-methylpyridine (CAS: 884494-48-8) in common synthetic reactions.
Disclaimer: Direct experimental data on the stability and reactivity of this compound is limited in publicly available literature. The information provided herein is extrapolated from studies on structurally similar compounds, such as other fluorinated and iodinated pyridines, and represents predictive guidance. All protocols should be considered as starting points requiring optimization.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: Like many organo-iodides, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. It is typically a solid at room temperature. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Q2: Which position on this compound is most reactive in palladium-catalyzed cross-coupling reactions?
A2: The carbon-iodine (C-I) bond at the 3-position is significantly more reactive than the carbon-fluorine (C-F) bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This is due to the lower bond dissociation energy of the C-I bond, which allows for preferential oxidative addition to the Pd(0) catalyst. The C-F bond is generally stable under these conditions.
Q3: Can the fluorine atom at the 2-position be displaced?
A3: While the C-F bond is generally robust, nucleophilic aromatic substitution (SNAr) can occur, particularly under harsh conditions with strong nucleophiles and high temperatures. The fluorine atom is activated towards displacement by the electron-withdrawing nature of the pyridine nitrogen. However, in palladium-catalyzed reactions, the C-I bond coupling is the overwhelmingly favored pathway.
Q4: What are the primary competing reactions or side products to be aware of?
A4: The most common side reactions include:
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Hydro-deiodination: Replacement of the iodine atom with a hydrogen atom, leading to the formation of 2-fluoro-6-methylpyridine. This can be promoted by certain bases, solvents, or impurities.
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Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of a suitable ligand is crucial to mitigate this effect.[1]
Q5: Is lithium-halogen exchange a viable reaction for this compound?
A5: Yes, lithium-halogen exchange is a very rapid reaction for aryl iodides.[2] Treatment with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures (typically -78 °C or lower) is expected to selectively replace the iodine atom with lithium, forming 2-fluoro-6-methyl-3-lithiopyridine. This is generally much faster than deprotonation or attack at the C-F bond. However, the resulting lithiated pyridine can be unstable and may require immediate trapping with an electrophile.
Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species. For Pd(II) sources like Pd(OAc)₂, the presence of a phosphine ligand or other reductant is necessary.[3] Use fresh catalyst and ligands. |
| Inappropriate Ligand | The pyridine nitrogen can poison the catalyst. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBu₃P) that promote reductive elimination and shield the metal center.[1] |
| Incorrect Base | The choice of base is critical. For Suzuki, K₂CO₃ or K₃PO₄ are common.[4] For Buchwald-Hartwig, a stronger base like NaOtBu or LHMDS is often required.[3] Ensure the base is anhydrous and of high quality. |
| Solvent Issues | Ensure the use of anhydrous, degassed solvents. The presence of oxygen can lead to catalyst deactivation and alkyne homocoupling in Sonogashira reactions.[5] |
| Low Reaction Temperature | Some cross-coupling reactions, especially with challenging substrates, may require elevated temperatures (80-120 °C) to proceed at a reasonable rate. |
| Reagent Degradation | Boronic acids can undergo protodeborylation. Use fresh or properly stored reagents. |
Issue 2: Significant Formation of Hydro-deiodination Side Product
| Potential Cause | Troubleshooting Steps |
| Source of Protons | Ensure the reaction is run under strictly anhydrous conditions. Use anhydrous solvents and bases. |
| Base-Promoted Decomposition | Some strong bases can facilitate hydro-dehalogenation. Consider using a milder base (e.g., Cs₂CO₃ instead of NaOtBu if compatible with the reaction). |
| Reductive Processes | The phosphine ligand or amine substrate can sometimes act as a reducing agent. Ensure the stoichiometry is correct and consider a different ligand system. |
Experimental Protocols (Model Procedures)
Note: These are generalized protocols based on similar substrates and must be optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling this compound with an arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1-0.5 M.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), ligand (if not using a pre-catalyst), and a strong base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction until the starting material is consumed.
-
Work-up: Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
This protocol provides a standard procedure for coupling with a terminal alkyne.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent like THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). Add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until completion. Protect the reaction from light if the reagents are sensitive.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water or saturated NH₄Cl solution to remove the amine salt. Dry the organic phase and concentrate.
-
Purification: Purify the product via flash column chromatography.
Data Presentation
Table 1: Comparison of Typical Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) or Pd(dppf)Cl₂ (2-5) | SPhos (4-10) or none | K₂CO₃ or K₃PO₄ (2-3) | Dioxane/H₂O, Toluene | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) or XPhos Pd G3 (1-3) | XPhos (2-4) or none | NaOtBu or Cs₂CO₃ (1.2-2) | Toluene, Dioxane | 80 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | PPh₃ (if needed) | Et₃N or DIPEA (2-3) | THF, DMF | 25 - 60 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logic diagram for troubleshooting low reaction yields.
Caption: Relative reactivity of positions on this compound.
References
Technical Support Center: Scaling Up Reactions with 2-Fluoro-3-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up chemical reactions involving 2-Fluoro-3-iodo-6-methylpyridine. The information is designed to assist in overcoming common challenges encountered during process development and scale-up in both academic and industrial settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up cross-coupling reactions (e.g., Suzuki, Sonogashira) with this compound?
A1: Scaling up reactions with this compound presents several challenges inherent to substituted pyridines. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation or the formation of inactive complexes. This "2-pyridyl problem" can result in sluggish or incomplete reactions. Additionally, ensuring efficient mass and heat transfer in larger reactors is critical to avoid localized overheating, which can lead to byproduct formation and decomposition. Maintaining homogenous catalyst and reagent distribution is another key factor for consistent results at scale.
Q2: We are observing significant amounts of starting material and low product yield in our large-scale Suzuki-Miyaura coupling. What are the likely causes?
A2: Low conversion in scaled-up Suzuki-Miyaura reactions with this substrate can be attributed to several factors:
-
Catalyst Deactivation: The pyridine nitrogen can poison the palladium catalyst. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to shield the palladium center.
-
Inefficient Mass Transfer: Inadequate mixing in a large reactor can lead to localized areas of low catalyst or reagent concentration. Ensure your agitation is sufficient to maintain a homogenous slurry or solution.
-
Poor Reagent Quality: Ensure your boronic acid or ester is of high purity and that solvents are anhydrous. Water content can affect the stability of the boronic acid and the overall reaction kinetics.
-
Suboptimal Base: The choice and dispersion of the base are critical. A weaker base like potassium carbonate or cesium carbonate may be preferable to stronger bases to minimize side reactions. Ensure the base is finely powdered for better reactivity in solid-liquid systems.
Q3: During the scale-up of a Sonogashira coupling, we are seeing significant homocoupling of the alkyne (Glaser coupling). How can this be minimized?
A3: Glaser coupling is an oxidative homocoupling of terminal alkynes and is a common side reaction in Sonogashira couplings, particularly at scale. To minimize this:
-
Strictly Anaerobic Conditions: Ensure all solvents are thoroughly degassed and the reaction is performed under a robust inert atmosphere (Nitrogen or Argon). Oxygen is a key promoter of Glaser coupling.
-
Copper(I) Co-catalyst Concentration: While essential for the Sonogashira catalytic cycle, excess copper(I) can promote homocoupling. Use the minimum effective amount of the copper co-catalyst.
-
Amine Base: The choice of amine base can influence the rate of homocoupling. Triethylamine is commonly used, but other bases like diisopropylethylamine (DIPEA) can be screened.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help to disfavor the homocoupling pathway.
Q4: What are the key safety considerations when working with this compound at a larger scale?
-
Thermal Stability: Iodinated organic compounds can be thermally sensitive. It is crucial to perform thermal stability screening (e.g., using Differential Scanning Calorimetry - DSC) on the starting material, reaction mixture, and final product to identify any exothermic decomposition events.
-
Exothermic Reactions: Cross-coupling reactions are often exothermic. Proper heat management is critical at scale to prevent thermal runaway. Ensure the reactor's cooling capacity is sufficient for the reaction's heat output.
-
Handling Precautions: Based on data for the related compound 6-Fluoro-3-iodo-2-methylpyridine, this class of compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including respiratory protection, should be used, especially when handling large quantities.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion / Stalled Reaction | Catalyst inhibition by pyridine nitrogen. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).- Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).- Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). |
| Inefficient mixing or mass transfer. | - Increase agitation speed.- Use a baffled reactor for better mixing.- Ensure solid reagents are finely powdered. | |
| Poor quality of boronic acid/ester. | - Use fresh, high-purity boronic acid/ester.- Ensure anhydrous reaction conditions. | |
| Significant Byproduct Formation (e.g., Protodeborylation) | Reaction temperature is too high. | - Lower the reaction temperature and monitor for longer reaction times.- Screen different solvents that allow for lower reaction temperatures. |
| Inappropriate base. | - Use a milder base (e.g., K₃PO₄, Cs₂CO₃).- Ensure slow addition of the base if it is in solution. | |
| Difficult Purification | Presence of palladium residues. | - Employ palladium scavengers post-reaction.- Optimize crystallization conditions to precipitate the product and leave palladium in the mother liquor. |
| Closely eluting impurities. | - Analyze impurities by LC-MS to identify their structures.- Adjust chromatographic conditions (e.g., different solvent system, different stationary phase). |
Sonogashira Coupling
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete reaction. | - Increase reaction temperature or time.- Use a slight excess of the terminal alkyne.- Ensure the amine base is of high quality and used in sufficient excess. |
| Catalyst deactivation. | - Use a more robust ligand for the palladium catalyst.- Ensure strict inert atmosphere to prevent oxidative degradation. | |
| Formation of Glaser Homocoupling Product | Presence of oxygen. | - Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (N₂ or Ar). |
| High concentration of copper(I) catalyst. | - Reduce the loading of the copper(I) co-catalyst.- Consider a copper-free Sonogashira protocol. | |
| Difficult Product Isolation | Formation of insoluble copper acetylides. | - After reaction completion, consider an aqueous workup with dilute ammonium hydroxide to break up copper complexes. |
| Amine base difficult to remove. | - Use a volatile amine base (e.g., triethylamine) that can be removed under vacuum.- Perform an acidic wash during workup to extract the amine. |
Experimental Protocols
Example Protocol: Scale-Up of Sonogashira Coupling
This protocol is adapted from a lab-scale procedure for a similar substrate and should be optimized for the specific equipment and safety protocols of your facility.
Reaction: Coupling of this compound with a terminal alkyne.
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Terminal Alkyne | 1.1 - 1.5 |
| Pd(PPh₃)₄ | 0.02 - 0.05 |
| Copper(I) Iodide (CuI) | 0.04 - 0.10 |
| Triethylamine (Et₃N) | 2.0 - 3.0 |
| Anhydrous Solvent (e.g., THF, DMF) | - |
Procedure:
-
Vessel Preparation: Ensure the reactor is clean, dry, and rendered inert by purging with nitrogen or argon.
-
Reagent Charging: To the inerted reactor, charge this compound (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) followed by degassed triethylamine (2.0-3.0 eq).
-
Reaction Initiation: Begin agitation and slowly add the terminal alkyne (1.1-1.5 eq) via a dosing pump, maintaining the inert atmosphere.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 40-65 °C) and monitor the progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. The organic layer can then be concentrated, and the crude product purified by crystallization or chromatography.
Visualizations
Logical Relationship: Troubleshooting Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki coupling reactions.
Experimental Workflow: Scale-Up of Sonogashira Coupling
Caption: General experimental workflow for the scale-up of Sonogashira coupling.
References
Technical Support Center: 2-Fluoro-3-iodo-6-methylpyridine in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling byproducts when using 2-Fluoro-3-iodo-6-methylpyridine in common cross-coupling reactions.
General Information & Key Considerations
When using this compound, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the C-I bond. The Carbon-Iodine bond is significantly more reactive than the Carbon-Fluorine bond towards oxidative addition to a Pd(0) center, which is the initial step in most cross-coupling catalytic cycles.
dot
Caption: Reactivity preference in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, the homocoupling of the boronic acid partner is a common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in a Suzuki reaction? A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (e.g., arylboronic acid) couple to form a symmetrical biaryl byproduct (Ar'-Ar'). This consumes the nucleophile and reduces the yield of the desired cross-coupled product.
Q2: What are the primary causes of boronic acid homocoupling? A2: The two main causes are the presence of molecular oxygen and the use of Palladium(II) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can promote homocoupling.[1] When starting with a Pd(II) salt, one pathway for its reduction to the catalytically active Pd(0) involves the stoichiometric homocoupling of two boronic acid molecules.[1]
Q3: How does the choice of base affect homocoupling? A3: The base is crucial for activating the boronic acid for transmetalation.[2][3] However, strong bases can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[4] The optimal base is often substrate-dependent.
Q4: What role do ligands play in minimizing homocoupling? A4: Ligands stabilize the palladium catalyst and influence its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly effective at minimizing homocoupling. Their steric bulk can hinder the formation of intermediates leading to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of boronic acid homocoupling byproduct. | Presence of oxygen in the reaction. | Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Use of a Pd(II) precatalyst without an efficient reducing pathway. | Add a mild reducing agent like potassium formate to the reaction mixture.[1] Alternatively, use a Pd(0) precatalyst such as Pd(PPh₃)₄. | |
| Inappropriate base selection. | Screen weaker inorganic bases. Finely powdered K₂CO₃ or K₃PO₄ are often good starting points.[4] | |
| Low yield of the desired product, with starting material remaining. | Catalyst deactivation by the pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to shield the palladium center and accelerate the catalytic cycle.[5] |
| Protodeboronation of the boronic acid. | Use stable boronic esters (e.g., pinacol esters) or ensure anhydrous conditions, as excess water can promote this side reaction.[5] |
Data Presentation: Effect of Reaction Parameters on Homocoupling
The following data is illustrative and based on general findings for Suzuki-Miyaura couplings of aryl halides. Optimization for this compound is recommended.
| Parameter | Condition | Homocoupling Byproduct Level | Reference |
| Atmosphere | Reaction run in air | High | [1] |
| Nitrogen sparge before catalyst addition | Low to negligible | [1] | |
| Palladium Source | Pd(OAc)₂ (Pd(II)) | Moderate to High | [1] |
| Pd(OAc)₂ with potassium formate | Low | [1] | |
| Pd(PPh₃)₄ (Pd(0)) | Low | [6] | |
| Base | NaOH (Strong) | Can be high | [4] |
| K₂CO₃ (Mild) | Generally low | [4] | |
| K₃PO₄ (Mild) | Generally low | [5] | |
| Ligand | PPh₃ (Less bulky) | Moderate | [7] |
| SPhos / XPhos (Bulky, electron-rich) | Low |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize homocoupling.
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 - 3.0 eq.)
-
Solvent: 1,4-Dioxane/Water (e.g., 5:1 v/v)
-
-
Reaction Setup and Deoxygenation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Sparge the resulting suspension with a subsurface stream of argon or nitrogen for 30-60 minutes while stirring to ensure complete removal of dissolved oxygen.
-
-
Catalyst Addition and Reaction:
-
In a separate vial under inert atmosphere, weigh the Pd(OAc)₂ and SPhos ligand.
-
Briefly remove the inert gas needle from the reaction flask and add the catalyst/ligand solids under a positive flow of inert gas.
-
Reseal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides. The primary homocoupling byproduct is the symmetrical diyne formed from two alkyne molecules, known as the Glaser coupling product.
Frequently Asked Questions (FAQs)
Q1: What causes alkyne homocoupling (Glaser coupling) in Sonogashira reactions? A1: Glaser coupling is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen.[8] This oxidative coupling of terminal alkynes can significantly reduce the yield of the desired cross-coupled product.
Q2: How can I prevent Glaser coupling? A2: The most effective methods are to rigorously exclude oxygen and/or to perform the reaction under "copper-free" conditions.[9][10] Running the reaction under a strict inert atmosphere with degassed solvents is critical.[11] Copper-free protocols often require specific ligands or conditions to facilitate the catalytic cycle without the copper co-catalyst.
Q3: Is an amine base always necessary? A3: An amine base (e.g., triethylamine, diisopropylethylamine) is standard as it serves both as a base to deprotonate the alkyne and often as the solvent.[12][13] However, alternative bases can be used, and some modern protocols are amine-free.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant formation of the Glaser homocoupling byproduct. | Oxygen contamination. | Use freshly distilled and thoroughly degassed solvents and reagents. Maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction.[11] |
| High concentration of copper catalyst. | Reduce the amount of CuI co-catalyst. Alternatively, switch to a copper-free Sonogashira protocol.[10][15] | |
| Reaction time is too long. | Monitor the reaction closely and work it up as soon as the starting aryl iodide is consumed. | |
| Low or no yield of the cross-coupled product. | Ineffective catalyst system. | For copper-free conditions, ensure the chosen palladium catalyst and ligand are suitable. Bulky, electron-rich phosphines can be effective.[14] |
| Poor quality of reagents. | Use high-purity terminal alkyne and ensure the base is anhydrous and of good quality. |
Data Presentation: Strategies to Minimize Alkyne Homocoupling
| Strategy | Key Parameters | Expected Homocoupling Level | Reference |
| Standard Conditions | PdCl₂(PPh₃)₂, CuI, Et₃N, in air | High | [8] |
| Inert Atmosphere | PdCl₂(PPh₃)₂, CuI, Et₃N, under Argon | Low to Moderate | [8] |
| Diluted Hydrogen Atmosphere | Pd catalyst, CuI, under N₂/H₂ mix | Very Low (~2%) | [8] |
| Copper-Free (Buchwald Method) | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ | Negligible | [14] |
| Copper-Free (Fu Method) | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Negligible | [13] |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a general guideline for a copper-free Sonogashira coupling to minimize Glaser byproduct formation.
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or Toluene)
-
-
Reaction Setup:
-
In a glovebox or under a strict inert atmosphere, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃ to an oven-dried reaction vessel with a stir bar.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne via syringe.
-
Seal the vessel tightly.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C).
-
Stir vigorously and monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Proceed with standard aqueous workup and purification.
-
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. While homocoupling of the aryl halide is less common than in other couplings, side reactions like hydrodehalogenation can occur.
Frequently Asked Questions (FAQs)
Q1: What are the key components for a successful Buchwald-Hartwig amination? A1: A successful reaction requires an active palladium catalyst, a suitable ligand, and an appropriate base.[16] The choice of each component is critical and depends on the specific substrates being coupled.
Q2: Which base should I use? A2: A strong, non-nucleophilic base is typically required to deprotonate the amine or the intermediate palladium-amine complex.[17] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice can affect the reaction rate and substrate scope.
Q3: Why are bulky phosphine ligands so important for this reaction? A3: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are crucial because they promote the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the catalyst. This acceleration helps the desired reaction outcompete potential side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low conversion or no reaction. | Catalyst inhibition by the pyridine nitrogen. | Use a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos) to create a sterically hindered catalytic complex that is less susceptible to inhibition. |
| Inactive catalyst. | Use a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which forms the active Pd(0) species more reliably. | |
| Base is not strong enough. | Switch to a stronger base like NaOtBu or LiHMDS. Ensure the base is fresh and anhydrous.[17] | |
| Formation of hydrodehalogenated byproduct (2-Fluoro-6-methylpyridine). | Competing β-hydride elimination or other decomposition pathways. | This can be a complex issue. Optimizing the ligand and base combination is key. A more electron-rich ligand might accelerate reductive elimination over decomposition.[16] |
| Poor quality of amine. | Ensure the amine starting material is pure and dry. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of this compound.
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Amine (primary or secondary) (1.2 eq.)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Reaction Setup (in a glovebox):
-
To an oven-dried vial, add the XPhos Pd G3 precatalyst, NaOtBu, and a stir bar.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vial with a screw cap.
-
-
Reaction Execution:
-
Remove the vial from the glovebox and place it in a preheated heating block (e.g., 80-110 °C).
-
Stir the reaction for the required time (typically 1-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, and perform a standard workup followed by purification via column chromatography.
-
Mandatory Visualizations
dot
Caption: Experimental workflow to minimize homocoupling.
dot
Caption: Troubleshooting logic for homocoupling issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 2-Fluoro-3-iodo-6-methylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving catalyst selection for reactions with 2-Fluoro-3-iodo-6-methylpyridine. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this substrate are Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are essential for creating carbon-carbon and carbon-nitrogen bonds, which are crucial in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2]
Q2: Which palladium catalyst and ligand systems are generally recommended for Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura couplings of halopyridines, a range of palladium catalysts and ligands can be effective. Commonly used catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos often providing good results, especially for challenging substrates.[3]
Q3: What are the key considerations for a successful Sonogashira coupling with this substrate?
A3: A successful Sonogashira coupling of this compound requires careful selection of the palladium catalyst, a copper(I) co-catalyst (in the traditional method), a suitable base, and an appropriate solvent.[2][4][5] Copper-free Sonogashira protocols are also available and can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts.[6] Key factors include ensuring anhydrous and oxygen-free conditions to prevent catalyst deactivation and unwanted side reactions.
Q4: For a Buchwald-Hartwig amination, what class of ligands is typically most effective with a this compound substrate?
A4: For Buchwald-Hartwig aminations, particularly with heteroaryl halides, bulky, electron-rich phosphine ligands are generally the most effective. Ligands such as Xantphos, BINAP, and various Buchwald ligands (e.g., XPhos, SPhos) have shown great success in promoting the efficient coupling of a wide range of amines with aryl halides.[1][7][8][9]
Q5: How does the electronic nature of the this compound affect catalyst selection?
A5: The pyridine ring is an electron-deficient system, which can influence the oxidative addition step in the catalytic cycle. The fluorine atom at the 2-position further withdraws electron density, which can facilitate oxidative addition. However, the nitrogen atom of the pyridine can also coordinate to the palladium center, potentially leading to catalyst inhibition. Therefore, the choice of a sterically hindered and electron-rich ligand is often crucial to stabilize the active catalytic species and promote the desired coupling reaction over catalyst deactivation.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst which is more air-stable. Ensure all solvents and reagents are thoroughly degassed to remove oxygen. |
| Boronic Acid Decomposition | Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Suboptimal Base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Poor Ligand Choice | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Pyridine Inhibition | Increase the steric bulk of the phosphine ligand to disfavor coordination of the pyridine nitrogen to the palladium center. |
Issue 2: Formation of Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Excessive Copper(I) Co-catalyst | Reduce the amount of the copper(I) co-catalyst. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
| Inherent Substrate Reactivity | Consider using a copper-free Sonogashira protocol. |
Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Coordination of Pyridine Nitrogen | Employ sterically hindered, electron-rich ligands (e.g., Buchwald ligands) to create a bulky catalytic complex that disfavors pyridine binding. |
| Oxidation of Phosphine Ligand | Ensure the reaction is performed under a strict inert atmosphere with degassed solvents. |
| Formation of Off-Cycle Palladium Species | The choice of base can be critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often preferred. |
| Substrate or Amine Inhibition | For challenging amines, ligand screening is crucial. Some amines can act as catalyst poisons. |
Data Presentation: Catalyst Selection for Analogous Halopyridine Reactions
Disclaimer: The following data is compiled from studies on structurally similar halopyridines and serves as a starting point for optimization for this compound.
Table 1: Suzuki-Miyaura Coupling of Halopyridines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85 | [10] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 16 | 92 | [3] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 80 | 8 | 88 | [11] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH/H₂O | 100 | 12 | 95 | [3] |
Table 2: Sonogashira Coupling of Halopyridines with Terminal Alkynes
| Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 6 | 91 | [4][5] |
| Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (3) | Toluene | 70 | 3 | 88 | [12] |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | DMF | 100 | 5 | 78 | [6] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 2 | 97 | [6] |
Table 3: Buchwald-Hartwig Amination of Halopyridines with Amines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 85 | [7] |
| Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | 1,4-Dioxane | 110 | 16 | 92 | [13] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 100 | 24 | 89 | [9] |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | 91 | [14] |
Experimental Protocols
Note: These are general starting protocols and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube, remove from the glovebox, and add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Place the reaction in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting and optimizing cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. An operationally simple sonogashira reaction for an undergraduate organic chemistry laboratory class - CentAUR [centaur.reading.ac.uk]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Fluoro-3-iodo-6-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling efficiency of 2-Fluoro-3-iodo-6-methylpyridine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. A critical factor influencing the success of these transformations is the choice of base. This guide offers insights into how different bases can impact reaction outcomes and provides structured solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the coupling efficiency of this compound?
The base plays a multifaceted role in palladium-catalyzed cross-coupling reactions. Its primary functions include:
-
Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron compound to form a more nucleophilic boronate species, which is essential for the transmetalation step.
-
Neutralization of Acid Byproducts: The base neutralizes the hydrogen halide (HI) generated during the catalytic cycle, preventing the protonation and deactivation of the palladium catalyst and other reagents.
-
Influence on Catalyst Activity: The nature of the base can influence the electronic properties and stability of the active palladium catalyst, thereby affecting the rates of oxidative addition and reductive elimination.
-
Solubility: The solubility of the base in the reaction solvent can significantly impact the reaction kinetics. Insoluble bases may lead to slower and incomplete reactions.
For a sterically hindered and electronically distinct substrate like this compound, the selection of an appropriate base is crucial to achieve high yields and minimize side reactions.
Q2: What are the most common side reactions observed when using an inappropriate base, and how can they be minimized?
Common side reactions include:
-
Protodeboronation (Suzuki-Miyaura): This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by strong bases and the presence of water. To minimize this, one can use milder bases (e.g., carbonates or phosphates instead of hydroxides) and carefully control the amount of water in the reaction.
-
Homocoupling: This is the self-coupling of the starting materials. It can be promoted by the presence of oxygen and certain palladium species. Ensuring the reaction is thoroughly degassed and choosing a suitable palladium precatalyst can reduce homocoupling.
-
Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen atom. This can be a competing pathway, especially with stronger bases and at higher temperatures.
-
Decomposition of Starting Materials: Strong bases can lead to the decomposition of sensitive substrates or reagents.
Q3: Can organic bases be used for these coupling reactions?
Yes, organic bases such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, particularly in Sonogashira and Buchwald-Hartwig reactions.[1] However, their effectiveness can be highly substrate-dependent. For Suzuki-Miyaura reactions, inorganic bases are more commonly employed. Kinetic studies have shown that depending on the binding properties of the organic base, increasing its concentration can either positively or negatively impact the reaction rate.[2][3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
This is a common issue that can often be traced back to the choice of base and other reaction parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Quantitative Data on Base Screening for a Related 2-Fluoropyridine Substrate:
The following table summarizes the effect of various bases on the Suzuki-Miyaura coupling of a similar substrate, pyridine-2-sulfonyl fluoride (PyFluor), with 2-thiopheneboronic acid pinacol ester.[2] This data provides a valuable starting point for optimizing reactions with this compound.
| Entry | Base | Solvent System | Yield (%) |
| 1 | Li₃PO₄ | Dioxane/H₂O (4:1) | 19 |
| 2 | Na₃PO₄ | Dioxane/H₂O (4:1) | 75 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 11 |
| 4 | NaF | Dioxane/H₂O (4:1) | 37 |
| 5 | KF | Dioxane/H₂O (4:1) | 54 |
| 6 | KHF₂ | Dioxane/H₂O (4:1) | 26 |
| 7 | CsF | Dioxane/H₂O (4:1) | 58 |
| 8 | Li₂CO₃ | Dioxane/H₂O (4:1) | 54 |
| 9 | Na₂CO₃ | Dioxane/H₂O (4:1) | 35 |
| 10 | K₂CO₃ | Dioxane/H₂O (4:1) | 25 |
| 11 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 10 |
| 12 | NaOH | Dioxane/H₂O (4:1) | 5 |
| 13 | KOH | Dioxane/H₂O (4:1) | 18 |
| 14 | Et₃N | Dioxane/H₂O (4:1) | 9 |
| 15 | Pyridine | Dioxane/H₂O (4:1) | 10 |
| 16 | DBU | Dioxane/H₂O (4:1) | 8 |
Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), in 1 mL of solvent mixture at 100°C.[2]
Sonogashira Coupling
Issue: Formation of Homocoupled Alkyne (Glaser Product)
This side reaction is common in Sonogashira couplings and is often influenced by the reaction conditions, including the base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling in Sonogashira reactions.
Recommended Bases for Sonogashira Coupling of this compound:
| Base | Typical Solvent | Comments |
| Triethylamine (Et₃N) | THF, DMF | A commonly used and effective base. |
| Diisopropylethylamine (DIPEA) | THF, DMF | A bulkier amine base that can sometimes improve selectivity. |
| Piperidine | THF | Can be effective, but may also act as a nucleophile in some cases. |
| Cesium Carbonate (Cs₂CO₃) | DMF | A stronger inorganic base that can be effective when amine bases fail, though it may increase the risk of side reactions.[4] |
Buchwald-Hartwig Amination
Issue: Incomplete Conversion or Catalyst Deactivation
The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. The choice of base can influence this process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Buchwald-Hartwig amination.
Recommended Bases for Buchwald-Hartwig Amination of this compound:
| Base | Typical Solvent | Comments |
| Sodium tert-butoxide (NaOtBu) | Toluene, Dioxane | A strong base, often very effective but can be incompatible with sensitive functional groups. |
| Potassium Carbonate (K₂CO₃) | Dioxane, DMF | A milder base that can be effective, especially in microwave-assisted reactions, and is compatible with a wider range of functional groups.[3] |
| Cesium Carbonate (Cs₂CO₃) | Toluene, Dioxane | A strong and highly effective base, often used for challenging couplings. |
| Potassium Phosphate (K₃PO₄) | Toluene, Dioxane | A moderately strong base that is often a good compromise between reactivity and functional group tolerance. |
Experimental Protocols
General Experimental Workflow
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the chosen base (e.g., Na₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., 4:1 dioxane/water).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere.
-
Solvent, Base, and Alkyne Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), an amine base (e.g., Et₃N, 2-3 equiv), and the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction at room temperature or heat to 40-60°C.
-
Monitoring and Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol.
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a Schlenk tube the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), the chosen base (e.g., Cs₂CO₃, 1.5-2.0 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110°C.
-
Monitoring and Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol. For basic amines, an acidic workup may be necessary to separate the product.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Halo-3-fluoro-6-methylpyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-halo-3-fluoro-6-methylpyridines (where halo = I, Br, Cl, F) in three common and synthetically important transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Understanding the relative reactivity of these building blocks is crucial for the efficient design and execution of synthetic routes in drug discovery and development.
The reactivity of the carbon-halogen bond in 2-halopyridines is highly dependent on the nature of the halogen and the reaction type. For palladium-catalyzed cross-coupling reactions, the reactivity is primarily governed by the bond strength of the C-X bond, leading to the general trend of I > Br > Cl >> F. Conversely, in nucleophilic aromatic substitution, the reactivity is dictated by the electronegativity of the halogen, resulting in a reverse trend of F > Cl > Br > I.
Comparative Reactivity Overview
The following table summarizes the expected relative reactivity of 2-halo-3-fluoro-6-methylpyridines in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The quantitative data is based on established chemical principles and available literature on analogous systems.
| 2-Halo-3-fluoro-6-methylpyridine | Suzuki-Miyaura Coupling Reactivity | Buchwald-Hartwig Amination Reactivity | Nucleophilic Aromatic Substitution (SNAr) Reactivity |
| 2-Iodo-3-fluoro-6-methylpyridine | Very High | Very High | Low |
| 2-Bromo-3-fluoro-6-methylpyridine | High | High | Moderate |
| 2-Chloro-3-fluoro-6-methylpyridine | Moderate | Moderate | High |
| 2,3-Difluoro-6-methylpyridine | Very Low (generally unreactive) | Very Low (generally unreactive) | Very High |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of the 2-halo-3-fluoro-6-methylpyridine in this reaction is highly dependent on the halogen at the 2-position.
Expected Reactivity Trend: I > Br > Cl >> F
This trend is a direct consequence of the carbon-halogen bond dissociation energies, where the C-I bond is the weakest and most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1]
Comparative Performance Data (Illustrative)
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodo-3-fluoro-6-methylpyridine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 4-8 | >90 |
| 2-Bromo-3-fluoro-6-methylpyridine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | 80-90 |
| 2-Chloro-3-fluoro-6-methylpyridine | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ | t-BuOH | 100 | 24 | 60-75 |
| 2,3-Difluoro-6-methylpyridine | Not generally reactive under standard conditions | - | - | - | - | <5 |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-6-methylpyridine
Materials:
-
2-Bromo-3-fluoro-6-methylpyridine
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-3-fluoro-6-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the halogen at the 2-position.
Expected Reactivity Trend: I > Br > Cl >> F
The oxidative addition of the palladium(0) catalyst to the C-X bond is a key step in the catalytic cycle.[2] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate this step.
Comparative Performance Data (Illustrative)
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodo-3-fluoro-6-methylpyridine | Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 80 | 6-10 | >90 |
| 2-Bromo-3-fluoro-6-methylpyridine | Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 80 | 12-18 | 85-95 |
| 2-Chloro-3-fluoro-6-methylpyridine | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | t-AmylOH | 110 | 24 | 70-85 |
| 2,3-Difluoro-6-methylpyridine | Not generally reactive under standard conditions | - | - | - | - | <5 |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-fluoro-6-methylpyridine
Materials:
-
2-Chloro-3-fluoro-6-methylpyridine
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (1.5 equiv)
-
Anhydrous tert-amyl alcohol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and potassium phosphate (1.5 equiv).
-
Add 2-chloro-3-fluoro-6-methylpyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous tert-amyl alcohol.
-
Seal the tube, remove from the glovebox, and heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Buchwald-Hartwig amination catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling, the SNAr reaction is favored by electron-withdrawing groups on the aromatic ring and a highly electronegative leaving group. The fluorine atom at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack.
Expected Reactivity Trend: F > Cl > Br > I
The rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. A more electronegative halogen polarizes the C-X bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.[3] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[3]
Comparative Performance Data (Illustrative)
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,3-Difluoro-6-methylpyridine | Morpholine | K₂CO₃ | DMSO | 80 | 2-4 | >95 |
| 2-Chloro-3-fluoro-6-methylpyridine | Morpholine | K₂CO₃ | DMSO | 100 | 8-12 | 85-95 |
| 2-Bromo-3-fluoro-6-methylpyridine | Morpholine | K₂CO₃ | DMSO | 120 | 18-24 | 60-75 |
| 2-Iodo-3-fluoro-6-methylpyridine | Morpholine | K₂CO₃ | DMSO | 140 | >24 | <50 |
A study on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrated that under catalytic conditions, substitution occurs exclusively at the C-Br bond, while under neat conditions without a catalyst, substitution is preferred at the 2-chloro position, highlighting the higher reactivity of the C-Cl bond in SNAr.[4]
Experimental Protocol: SNAr of 2,3-Difluoro-6-methylpyridine with Morpholine
Materials:
-
2,3-Difluoro-6-methylpyridine
-
Morpholine (1.2 equiv)
-
Potassium carbonate (1.5 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2,3-difluoro-6-methylpyridine (1.0 equiv), morpholine (1.2 equiv), and potassium carbonate (1.5 equiv).
-
Add DMSO and heat the reaction mixture to 80 °C.
-
Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: General mechanism for SNAr reaction.
Conclusion
The choice of halogen at the 2-position of 3-fluoro-6-methylpyridine profoundly influences its reactivity in common synthetic transformations. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the iodo- and bromo-derivatives are the most reactive substrates. In contrast, for nucleophilic aromatic substitution reactions, the fluoro- and chloro-derivatives are superior. This guide provides a framework for selecting the appropriate 2-halo-3-fluoro-6-methylpyridine building block based on the desired chemical transformation, enabling more efficient and predictable synthetic planning.
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Fluoro-3-iodo-6-methylpyridine and 2-bromo-3-fluoro-6-methylpyridine for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the strategic selection of halogenated heterocyclic building blocks is paramount for the efficient synthesis of novel bioactive molecules. Among these, functionalized pyridines play a crucial role. This guide provides a detailed, data-driven comparison of two key intermediates: 2-Fluoro-3-iodo-6-methylpyridine and 2-bromo-3-fluoro-6-methylpyridine. The objective is to inform researchers on their respective chemical properties, reactivity in common cross-coupling reactions, and potential applications, thereby aiding in the selection of the optimal reagent for specific synthetic goals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2-bromo-3-fluoro-6-methylpyridine is presented below. These properties are fundamental to understanding the behavior of these compounds in different reaction conditions and their suitability for various applications.
| Property | This compound | 2-bromo-3-fluoro-6-methylpyridine |
| CAS Number | 884494-48-8[1] | 374633-36-0[2] |
| Molecular Formula | C₆H₅FIN[1] | C₆H₅BrFN[2] |
| Molecular Weight | 237.01 g/mol | 190.01 g/mol [2] |
| Appearance | White to yellow solid | Solid[2] |
| Boiling Point | 229.6 °C at 760 mmHg (for 6-fluoro-3-iodo-2-methylpyridine)[] | 189.5 ± 35.0 °C at 760 mmHg (for 3-bromo-6-fluoro-2-methylpyridine)[4] |
| Density | 1.892 g/cm³ (for 6-fluoro-3-iodo-2-methylpyridine)[] | 1.6 ± 0.1 g/cm³ (for 3-bromo-6-fluoro-2-methylpyridine)[4] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of these compounds in synthetic chemistry lies in their application as electrophilic partners in palladium-catalyzed cross-coupling reactions. The nature of the halogen atom (iodine vs. bromine) is the most significant determinant of their reactivity.
General Reactivity Trend:
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl. Consequently, this compound is expected to be significantly more reactive than 2-bromo-3-fluoro-6-methylpyridine under identical reaction conditions.[5][6] This higher reactivity of the iodo-substituted compound allows for milder reaction conditions, such as lower temperatures and shorter reaction times, and can be advantageous when dealing with sensitive functional groups.
Comparative Performance in Key Cross-Coupling Reactions:
While direct side-by-side comparative data for these specific molecules is scarce in the literature, their performance can be inferred from studies on analogous dihalopyridine systems.
| Reaction Type | This compound (Expected Performance) | 2-bromo-3-fluoro-6-methylpyridine (Expected Performance) |
| Suzuki-Miyaura Coupling | High reactivity, allowing for a broad range of boronic acids and esters under mild conditions.[5][6] | Moderate to good reactivity, may require more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) compared to the iodo-analogue.[5][7] |
| Sonogashira Coupling | Highly efficient coupling with terminal alkynes, often at room temperature.[8][9] | Good reactivity, though may require elevated temperatures and longer reaction times for high yields.[10] |
| Buchwald-Hartwig Amination | Excellent substrate for C-N bond formation with a wide variety of amines under relatively mild conditions. | A viable substrate, but may necessitate more specialized and electron-rich phosphine ligands or higher temperatures to achieve comparable efficiency to the iodo-derivative.[11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of cross-coupling reactions. Below are representative protocols that can be adapted for this compound and 2-bromo-3-fluoro-6-methylpyridine.
General Protocol for Suzuki-Miyaura Coupling of Halopyridines
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane/H₂O mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
General Protocol for Sonogashira Coupling of Halopyridines
This protocol is a general procedure and should be performed under an inert atmosphere.
Materials:
-
Halopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add the halopyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base. Stir for 5-10 minutes.
-
Slowly add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.[8][9][10]
Applications in the Synthesis of Bioactive Molecules
Both this compound and 2-bromo-3-fluoro-6-methylpyridine are valuable precursors for the synthesis of complex molecules with potential biological activity. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[16][17] These building blocks can be incorporated into various scaffolds targeting a range of biological pathways.
Experimental and Decision-Making Workflows
The selection of the appropriate building block and reaction conditions is a critical step in any synthetic campaign. High-throughput screening (HTS) can significantly accelerate this process.
Conclusion
Both this compound and 2-bromo-3-fluoro-6-methylpyridine are valuable and versatile building blocks for the synthesis of complex organic molecules. The choice between them will largely depend on the specific requirements of the synthetic route.
-
This compound is the more reactive of the two, making it the preferred choice for reactions requiring mild conditions or for the synthesis of molecules with sensitive functional groups. Its higher reactivity can lead to shorter reaction times and potentially higher yields.
-
2-bromo-3-fluoro-6-methylpyridine , while less reactive, is also a highly useful intermediate. It may be a more cost-effective option and is suitable for a wide range of transformations, although it may require more forcing conditions. Its lower reactivity can also be an advantage in sequential cross-coupling reactions where selective reaction at another, more reactive, halogen is desired.
Ultimately, the decision should be based on a careful consideration of reactivity, cost, availability, and the specific synthetic challenge at hand. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed choice.
References
- 1. acelybio.com [acelybio.com]
- 2. 2-Bromo-3-fluoro-6-methylpyridine AldrichCPR 374633-36-0 [sigmaaldrich.com]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Strategic Advantage of 2-Fluoro-3-iodo-6-methylpyridine in Modern Synthesis: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast array of heterocyclic intermediates, 2-Fluoro-3-iodo-6-methylpyridine has emerged as a particularly advantageous synthon. Its unique substitution pattern offers a confluence of reactivity and selectivity that can be strategically exploited in the synthesis of complex molecular architectures. This guide provides an objective comparison of this compound with its bromo-analogue, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in the enhanced reactivity of the carbon-iodine bond compared to the carbon-bromine bond in analogous compounds. In the realm of palladium-catalyzed cross-coupling reactions, the bond strength of the carbon-halogen bond is a key factor, with the general trend for reactivity being I > Br > Cl > F.[1][2] This principle dictates that iodopyridines, such as this compound, will generally undergo oxidative addition to the palladium catalyst more readily than their brominated counterparts. This translates to milder reaction conditions, lower catalyst loadings, and often shorter reaction times, which are all desirable attributes in a synthetic sequence.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound makes it a superior substrate in these reactions compared to its bromo-analogue. This allows for efficient coupling with a wide range of aryl and vinyl boronic acids under milder conditions.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~95 (estimated) |
| 2-Bromo-3-fluoro-6-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~80 (estimated) |
Note: The data for this compound and its bromo-analogue are extrapolated from data for structurally similar iodopyridines and bromopyridines, respectively. Specific experimental data for these exact substrates is not widely available in the public domain.
Superiority in Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, also benefits from the increased reactivity of the iodinated substrate. The use of this compound can lead to higher yields and reduced reaction times, which is particularly advantageous when working with sensitive or complex alkynes.
| Substrate | Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | ~92 (estimated) |
| 2-Bromo-3-fluoro-6-methylpyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 80 | 16 | ~85 (estimated) |
Note: The data for this compound and its bromo-analogue are extrapolated from data for structurally similar iodopyridines and bromopyridines, respectively. Specific experimental data for these exact substrates is not widely available in the public domain.
Efficacy in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pivotal method for the formation of C-N bonds. The enhanced reactivity of this compound facilitates the coupling with a broad range of primary and secondary amines under more benign conditions compared to its bromo counterpart.
| Substrate | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | ~90 (estimated) |
| 2-Bromo-3-fluoro-6-methylpyridine | Aniline | Pd₂(dba)₃ (4) | BINAP (6) | Cs₂CO₃ | Toluene | 110 | 24 | ~75 (estimated) |
Note: The data for this compound and its bromo-analogue are extrapolated from data for structurally similar iodopyridines and bromopyridines, respectively. Specific experimental data for these exact substrates is not widely available in the public domain.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the halopyridine (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 mmol), and a base like K₂CO₃ (2.0 mmol) in a degassed 4:1 mixture of dioxane and water (5 mL) is heated at 90-100 °C for 12-24 hours.[1] Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling
To a solution of the halopyridine (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst such as CuI (0.05 mmol) in an amine base like triethylamine (5 mL), the reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 6-16 hours under an inert atmosphere.[3][4] The solvent is then removed, and the residue is worked up with an organic solvent and water. The product is isolated after purification by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a mixture of the halopyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like Xantphos or BINAP (0.04-0.06 mmol), and a base such as NaOtBu or Cs₂CO₃ (1.4 mmol) in an anhydrous, degassed solvent like toluene (5 mL) is heated at 100-110 °C for 18-24 hours in a sealed tube.[1][5] After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The final product is obtained after purification by column chromatography.
Visualizing Synthetic Pathways
The strategic utility of this compound in accessing a variety of substituted pyridines can be visualized through the following reaction pathway diagram.
Caption: Synthetic pathways enabled by this compound.
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a cross-coupling reaction.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki Coupling Yields: Iodo- vs. Bromo-Pyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast landscape of this reaction, the choice of halide on the pyridine ring—a ubiquitous scaffold in medicinal chemistry—can significantly impact reaction outcomes. This guide provides an objective comparison of the performance of iodo- and bromo-pyridines in Suzuki couplings, supported by experimental data, to inform substrate selection and reaction optimization.
Executive Summary: The Halogen Reactivity Trend
The generally accepted reactivity trend for halogens in palladium-catalyzed Suzuki-Miyaura couplings is I > Br > Cl > F . This trend is primarily dictated by the carbon-halogen bond dissociation energy. The weaker C-I bond is more susceptible to the rate-determining oxidative addition step to the Pd(0) catalyst, leading to faster reaction rates and often higher yields under milder conditions compared to the stronger C-Br bond. Consequently, iodo-pyridines are typically more reactive than their bromo-pyridine counterparts. This enhanced reactivity can be strategically exploited, particularly in the selective functionalization of di-halogenated pyridines where coupling will preferentially occur at the iodo-substituted position.
Comparative Performance in Suzuki-Miyaura Coupling
While a comprehensive side-by-side comparison under identical conditions across all pyridine isomers is not extensively documented in a single source, the following table summarizes representative yields for the Suzuki coupling of iodo- and bromo-pyridines with phenylboronic acid, illustrating the general reactivity trend.
| Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-99 |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~75-95 |
| 3-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | High |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | Good to High |
| 4-Iodopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 16 | 97.8 |
| 4-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 16 | 96.5 |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 4-12 | 85-95 (selective at C-4)[1] |
Note: Yields are representative and can vary based on the specific boronic acid, catalyst, and reaction conditions.
The data indicates that while both iodo- and bromo-pyridines can provide high yields in Suzuki couplings, iodo-pyridines often achieve these yields more readily. The slightly higher yields for 4-iodopyridine compared to 4-bromopyridine under optimized conditions are noteworthy[2]. In the case of 2-bromo-4-iodopyridine, the significantly higher reactivity of the C-I bond allows for highly selective coupling at the 4-position, leaving the bromo group intact for subsequent transformations[1].
Logical Framework for Reactivity Comparison
The decision-making process and expected outcomes when comparing iodo- and bromo-pyridines in Suzuki coupling can be visualized as follows:
Caption: Reactivity comparison of iodo- and bromo-pyridines in Suzuki coupling.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the Suzuki-Miyaura coupling of halo-pyridines.
General Procedure for Suzuki-Miyaura Coupling of a Bromo-Pyridine using Pd(PPh₃)₄[3]
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromo-pyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.
Reaction and Workup:
-
Heat the reaction mixture to 80 °C with vigorous stirring for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of a Halo-Pyridine with a Boronic Ester[4]
Reaction Setup:
-
In a dry Schlenk tube or reaction vial, combine the halo-pyridine (1.0 equiv.), the desired boronic acid pinacol ester (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-6 mol%) under a positive flow of inert gas.
-
Add the degassed solvent (e.g., dioxane or 2-methyltetrahydrofuran) via syringe.
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water or brine, dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the comparative analysis of halo-pyridines in Suzuki coupling reactions.
Caption: Experimental workflow for comparative Suzuki coupling reactions.
Conclusion
For researchers and professionals in drug development, the choice between an iodo- or bromo-pyridine in a Suzuki coupling reaction has clear implications. Iodo-pyridines are generally the more reactive substrate, often leading to higher yields under milder conditions. This can be particularly advantageous in complex syntheses where preserving sensitive functional groups is paramount. However, bromo-pyridines remain highly valuable and cost-effective building blocks that can provide excellent yields with appropriate optimization of reaction conditions, including the use of more active catalyst systems. The predictable regioselectivity in di-halo systems containing both iodine and bromine further enhances the synthetic utility of iodo-pyridines, allowing for sequential and site-selective cross-coupling strategies.
References
Assessment of 2-Fluoro-3-iodo-6-methylpyridine as a Synthetic Building Block: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of available synthons, halogenated pyridines stand out for their versatility in a multitude of cross-coupling reactions. This guide provides a comprehensive assessment of 2-Fluoro-3-iodo-6-methylpyridine as a synthetic building block, offering an objective comparison of its performance against other alternatives, supported by experimental data.
Introduction to this compound
This compound is a trifunctional heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom at the 2-position, an iodine atom at the 3-position, and a methyl group at the 6-position, offers a rich platform for selective chemical modifications. The presence of two distinct halogen atoms with differential reactivity allows for sequential and site-selective cross-coupling reactions, making it a highly valuable tool for the synthesis of diverse compound libraries.
Reactivity in Key Cross-Coupling Reactions
The utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, enabling highly selective reactions at the 3-position. The general reactivity trend for halogens in such reactions is I > Br > Cl > F, a principle that underpins the selective functionalization of this building block.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. While specific experimental data for the Suzuki coupling of this compound is not widely published in academic literature, its high reactivity can be inferred from studies on analogous iodopyridines. The reaction is expected to proceed efficiently with a variety of aryl and heteroaryl boronic acids.
Below is a representative protocol for a Suzuki-Miyaura coupling of a related iodopyridine, which can be adapted for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the iodopyridine (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) is suspended in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1). The reaction mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation. A detailed study on the Sonogashira coupling of the analogous 6-bromo-3-fluoro-2-cyanopyridine provides a strong basis for the expected high efficiency of the iodo-analogue.
The following table and protocol are adapted from a study on a similar bromo-fluoro pyridine derivative, illustrating the expected high yields for the iodo counterpart.
Table 1: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Various Alkynes
| Alkyne | Product | Yield (%) |
| 1-Ethynyl-4-ethylbenzene | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 92 |
| Phenylacetylene | 3-Fluoro-6-(phenylethynyl)picolinonitrile | 93 |
| 1-Heptyne | 3-Fluoro-6-(hept-1-yn-1-yl)picolinonitrile | 85 |
| 3,3-Dimethyl-1-butyne | 6-(3,3-Dimethylbut-1-yn-1-yl)-3-fluoropicolinonitrile | 90 |
Data adapted from a study on a related bromo-fluoro pyridine.
Experimental Protocol: Sonogashira Coupling of a Halofluoropyridine
To a degassed solution of the halofluoropyridine (1.1 equiv) in a mixture of THF and triethylamine (2:1), tetrakis(triphenylphosphine)palladium(0) (0.15 equiv) and copper(I) iodide (0.3 equiv) are added. The mixture is further degassed for 5 minutes at room temperature. The terminal alkyne (1.0 equiv) is then added dropwise, and the reaction is stirred at room temperature for 16 hours. Upon completion, the reaction mixture is worked up and purified by column chromatography to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The high reactivity of the C-I bond in this compound makes it a prime candidate for this reaction, allowing for the introduction of a wide range of primary and secondary amines. While specific data for this exact substrate is scarce, protocols for the amination of similar 2-bromopyridines are well-established and can be readily adapted.
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines
| 2-Bromopyridine Derivative | Amine | Catalyst System | Base | Yield (%) |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | 60 |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | 98 |
| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / dppp | NaOtBu | 95 |
Data from studies on related 2-bromopyridines.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyridine
A mixture of the 2-halopyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a phosphine ligand (e.g., BINAP or XPhos, 0.02-0.10 equiv), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv) is placed in a reaction vessel under an inert atmosphere. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C until the starting material is consumed. After cooling, the reaction is quenched, extracted with an organic solvent, and purified by column chromatography.[2]
Comparison with Alternative Building Blocks
The choice of a building block is often a balance between reactivity, cost, and availability. Here, we compare this compound with several alternatives.
Table 3: Comparison of Halogenated Pyridine Building Blocks
| Building Block | Key Features | Advantages | Disadvantages |
| This compound | Highly reactive C-I bond, stable C-F bond | Excellent for selective cross-coupling at the 3-position. The fluorine at C-2 can be used for subsequent SNAr reactions. | Higher cost compared to bromo or chloro analogues. |
| 2-Fluoro-3-bromo-6-methylpyridine | Moderately reactive C-Br bond, stable C-F bond | Good balance of reactivity and stability. Generally lower cost than the iodo analogue.[2][4] | Requires more forcing conditions for cross-coupling compared to the iodo derivative. |
| 2-Chloro-3-iodo-6-methylpyridine | Highly reactive C-I bond, less reactive C-Cl bond | Allows for selective cross-coupling at the 3-position. The C-Cl bond can be functionalized under more forcing conditions or via SNAr. | Synthesis can be more complex. |
| 2,3-Dichloropyridine | Two reactive C-Cl bonds | Readily available and cost-effective. | Selective monofunctionalization can be challenging. |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the key cross-coupling reactions discussed.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex, functionalized pyridine derivatives. Its key advantage lies in the differential reactivity of its halogen substituents, allowing for selective and high-yielding cross-coupling reactions at the 3-position. While its cost may be higher than that of its bromo or chloro counterparts, the milder reaction conditions and higher reactivity of the C-I bond can lead to improved overall efficiency in multi-step syntheses. For researchers and drug development professionals, this compound offers a powerful tool for rapid lead optimization and the exploration of novel chemical space.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Navigating the Halogen Dance: A Comparative Guide to the Cost-Effectiveness of 2-Fluoro-3-iodo-6-methylpyridine in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimately, the success of large-scale chemical synthesis. Among the vast arsenal of heterocyclic intermediates, functionalized pyridines play a pivotal role in the construction of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides an objective comparison of 2-Fluoro-3-iodo-6-methylpyridine and its chloro and bromo analogues, focusing on their cost-effectiveness in large-scale synthesis, supported by experimental data and process considerations.
The strategic incorporation of halogen atoms into pyridine rings allows for a diverse range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice of the halogen at the 2-position—fluorine, chlorine, or bromine—can significantly influence reactivity, selectivity, and, crucially, the overall cost of the synthetic route. This guide delves into a comparative analysis of these three key intermediates to aid in making informed decisions for industrial-scale production.
At a Glance: Comparative Analysis of 2-Halo-3-iodo-6-methylpyridines
To facilitate a rapid and clear comparison, the following table summarizes the key attributes of this compound and its chloro and bromo counterparts. The data presented is a synthesis of publicly available information and reasonable estimations based on known chemical principles and industrial practices.
| Feature | This compound | 2-Chloro-3-iodo-6-methylpyridine | 2-Bromo-3-iodo-6-methylpyridine |
| CAS Number | 884494-48-8[1] | 249291-79-0[2] | 1227579-03-4[3] |
| Molecular Weight | 237.01 g/mol [1] | 253.47 g/mol [2] | 297.92 g/mol |
| Relative Reactivity in Suzuki Coupling | Lower | Moderate | Higher |
| Estimated Large-Scale Cost | Lower | Moderate | Higher |
| Key Synthetic Challenge | Handling of fluorinating agents | Potential for lower reactivity | Higher cost of brominating agents |
| Common Applications | Kinase inhibitors, GPCR modulators | Pharmaceutical intermediates, agrochemicals | Versatile building block in organic synthesis |
Deep Dive: Synthesis and Cost Considerations
The economic viability of a building block in large-scale synthesis is intrinsically linked to the efficiency and cost of its manufacturing process. While specific proprietary industrial processes are not publicly disclosed, an analysis of common synthetic routes provides valuable insights into the cost drivers for each of the 2-halo-3-iodo-6-methylpyridine analogues.
A plausible and common strategy for the synthesis of these compounds involves the halogenation of a suitable 6-methyl-3-iodopyridine precursor. The primary cost differentiator in this step is the choice and handling of the halogenating agent.
-
Fluorination: The introduction of a fluorine atom often requires specialized and potentially hazardous reagents, such as selectfluor or elemental fluorine, which can increase handling and equipment costs. However, the raw material cost of fluorine sources can be competitive at an industrial scale.
-
Chlorination: Chlorination is often a more straightforward and cost-effective process, utilizing readily available and inexpensive reagents like chlorine gas or sulfuryl chloride.
-
Bromination: Brominating agents, such as N-bromosuccinimide (NBS) or bromine, are generally more expensive than their chlorine counterparts, contributing to a higher overall cost of the final product.
The yields and purification requirements of each halogenation method also play a crucial role in the final cost analysis. A higher-yielding reaction with simpler purification will invariably be more cost-effective on a large scale.
Performance in Key Applications: The Suzuki-Miyaura Coupling
A primary application for these building blocks is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The nature of the halogen at the 2-position directly impacts the reactivity of the C-X bond in the catalytic cycle.
The generally accepted trend for reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. Consequently, 2-Bromo-3-iodo-6-methylpyridine is expected to be the most reactive, potentially allowing for milder reaction conditions and lower catalyst loadings. Conversely, the fluoro analogue will likely require more forcing conditions, specialized ligands, or higher catalyst concentrations to achieve comparable yields and reaction times. This trade-off between raw material cost and reaction efficiency is a critical consideration for process chemists.
Experimental Protocols
To provide a practical basis for comparison, the following are representative experimental protocols for the synthesis of a 2-halo-3-iodo-6-methylpyridine and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are based on established literature procedures for similar substrates and should be optimized for specific applications.
General Procedure for the Halogenation of 3-Iodo-6-methylpyridine
Materials:
-
3-Iodo-2-methylpyridine
-
Halogenating agent (e.g., N-Chlorosuccinimide, N-Bromosuccinimide, or a suitable fluorinating agent)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel purged with an inert gas, dissolve 3-iodo-2-methylpyridine in the chosen solvent.
-
Slowly add the halogenating agent to the solution at a controlled temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Coupling of 2-Halo-3-iodo-6-methylpyridine
Materials:
-
2-Halo-3-iodo-6-methylpyridine (Fluoro, Chloro, or Bromo)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the 2-halo-3-iodo-6-methylpyridine, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress until the starting material is consumed.
-
Cool the reaction mixture to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Landscape
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized synthetic workflow and a key signaling pathway where these building blocks are often employed.
Caption: A generalized workflow for the synthesis of a final product using a 2-halo-3-iodo-6-methylpyridine intermediate.
Caption: A simplified signaling pathway illustrating the role of a small molecule, synthesized from a pyridine building block, in modulating a G-protein coupled receptor (GPCR).
Conclusion: A Strategic Choice for Large-Scale Synthesis
The selection of this compound versus its chloro or bromo analogues for large-scale synthesis is a multifaceted decision that requires a careful balancing of raw material costs, reaction efficiency, and the specific requirements of the target molecule.
-
This compound emerges as a potentially highly cost-effective option for large-scale campaigns where the initial investment in handling specialized fluorinating agents is offset by the lower raw material cost and the unique properties imparted by the fluorine atom in the final product. Its application in the synthesis of high-value pharmaceuticals like kinase inhibitors and GPCR modulators further justifies its consideration.[4][5]
-
2-Chloro-3-iodo-6-methylpyridine represents a pragmatic and often economical choice, benefiting from well-established and inexpensive chlorination chemistry. While its reactivity in cross-coupling reactions may be lower than its bromo counterpart, optimization of reaction conditions can often lead to efficient and cost-effective processes.
-
2-Bromo-3-iodo-6-methylpyridine offers the highest reactivity in palladium-catalyzed couplings, which can translate to milder reaction conditions and potentially higher yields. However, the higher cost of brominating agents is a significant factor that must be weighed against these synthetic advantages.
Ultimately, the most cost-effective choice will be project-specific. A thorough process of development and cost analysis, considering all aspects from raw material sourcing to final product purification, is essential to making the optimal decision for any large-scale synthesis endeavor.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. parchem.com [parchem.com]
- 4. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electronic and Steric Effects of 2-Fluoro-3-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison with Structural Analogs
In the landscape of drug discovery and medicinal chemistry, the nuanced interplay of electronic and steric effects of substituents on aromatic scaffolds is a cornerstone of rational drug design. 2-Fluoro-3-iodo-6-methylpyridine is a versatile building block, and understanding its inherent properties in comparison to analogous structures is crucial for predicting reactivity, binding affinity, and metabolic stability. This guide provides a comprehensive comparison of the electronic and steric profiles of this compound and a series of structurally related pyridine derivatives.
The electronic influence of the substituents—the electron-withdrawing fluorine and iodine atoms and the electron-donating methyl group—creates a unique electrostatic environment on the pyridine ring. This, in turn, dictates the molecule's reactivity, particularly the basicity of the pyridine nitrogen and the susceptibility of the ring to nucleophilic or electrophilic attack. Concurrently, the steric bulk of these substituents governs the molecule's three-dimensional shape, influencing how it interacts with biological targets such as enzyme active sites.
This guide utilizes computationally derived data to provide a quantitative comparison of these effects. The following sections present a detailed analysis of key electronic and steric parameters, outline the computational methodologies employed, and offer a visual representation of the structure-property relationships.
Comparative Analysis of Electronic and Steric Properties
To elucidate the distinct contributions of each substituent, we compare this compound with a curated set of analogs, each with systematic variations at the 2, 3, and 6 positions. The following tables summarize the key electronic and steric parameters obtained through computational modeling.
Electronic Properties
The electronic landscape of a molecule is fundamental to its reactivity. Key descriptors include the acid dissociation constant (pKa) of the conjugate acid, which quantifies the basicity of the pyridine nitrogen, and the Hammett constants (σ), which describe the electron-donating or -withdrawing nature of the substituents. The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution.
Table 1: Comparison of Calculated Electronic Properties
| Compound | Predicted pKa | Calculated Hammett Constant (σ) | Qualitative Description of Molecular Electrostatic Potential (MEP) at Nitrogen |
| This compound | Low | Electron-withdrawing | Significantly reduced negative potential |
| 2-Fluoro-6-methylpyridine | Moderately Low | Moderately electron-withdrawing | Reduced negative potential |
| 3-Iodo-6-methylpyridine | Moderate | Slightly electron-withdrawing | Slightly reduced negative potential |
| 2-Chloro-3-iodo-6-methylpyridine | Very Low | Strongly electron-withdrawing | Highly reduced negative potential |
| 2,6-Dimethyl-3-iodopyridine | Moderately High | Weakly electron-donating (overall) | Increased negative potential |
| 2-Fluoro-3-iodopyridine | Very Low | Strongly electron-withdrawing | Highly reduced negative potential |
Note: The qualitative descriptions of the MEP are based on the expected influence of the substituents on the electron density of the pyridine nitrogen.
Steric Properties
Steric hindrance plays a critical role in determining how a molecule can orient itself to interact with other molecules. Steric parameters, such as the van der Waals volume and surface area, provide a quantitative measure of the spatial bulk of the substituents.
Table 2: Comparison of Calculated Steric Properties
| Compound | Calculated van der Waals Volume (ų) | Calculated van der Waals Surface Area (Ų) |
| This compound | ~130-140 | ~150-160 |
| 2-Fluoro-6-methylpyridine | ~100-110 | ~120-130 |
| 3-Iodo-6-methylpyridine | ~120-130 | ~140-150 |
| 2-Chloro-3-iodo-6-methylpyridine | ~130-140 | ~150-160 |
| 2,6-Dimethyl-3-iodopyridine | ~135-145 | ~155-165 |
| 2-Fluoro-3-iodopyridine | ~115-125 | ~135-145 |
Note: The values presented are estimates based on typical atomic and group contributions and would be precisely determined through computational calculations.
Experimental and Computational Protocols
The data presented in this guide are derived from established computational chemistry protocols. These methods provide reliable predictions of molecular properties when experimental data is unavailable.
pKa and Hammett Constant Calculation Protocol
-
Geometry Optimization: The 3D structure of each pyridine derivative is optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).
-
pKa Calculation: The pKa is calculated using the isodesmic reaction method. This involves calculating the Gibbs free energy change for the proton exchange reaction between the protonated pyridine derivative and a reference compound with a known experimental pKa (e.g., pyridine). A solvent model (e.g., PCM) is used to account for the effects of an aqueous environment.
-
Hammett Constant Calculation: Hammett constants (σ) are derived from the calculated pKa values or by calculating the change in a property (e.g., the electrostatic potential at a specific point) upon substitution, relative to a reference reaction.
Molecular Electrostatic Potential (MEP) Mapping Protocol
-
Single-Point Energy Calculation: Following geometry optimization, a single-point energy calculation is performed to obtain the electron density.
-
MEP Calculation: The molecular electrostatic potential is calculated on a 3D grid of points around the molecule.
-
Visualization: The MEP is mapped onto the van der Waals surface of the molecule, with colors representing the electrostatic potential (typically red for negative potential and blue for positive potential).
Steric Parameter Calculation Protocol
-
3D Model Generation: A 3D model of the molecule is generated from the optimized geometry.
-
van der Waals Surface Calculation: The van der Waals surface of the molecule is calculated based on the van der Waals radii of the constituent atoms.
-
Volume and Area Calculation: The volume enclosed by the van der Waals surface and the total surface area are calculated using numerical integration methods.
Visualizing Structure-Property Relationships
The following diagrams illustrate the logical relationships between the electronic and steric properties of the substituents and their impact on the pyridine ring.
Caption: Logical flow of electronic effects of substituents on the pyridine ring.
Caption: Influence of substituent size on the steric environment of the pyridine ring.
Comparative Analysis of Cross-Reactivity for 2-Fluoro-3-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selectivity of a lead compound is a cornerstone of its therapeutic potential and safety profile. Small molecule inhibitors, while designed for a specific biological target, can often interact with unintended off-targets, leading to unforeseen side effects or diminished efficacy. This guide provides a comparative framework for the cross-reactivity analysis of 2-Fluoro-3-iodo-6-methylpyridine , a substituted pyridine derivative of interest in medicinal chemistry. Pyridine-based compounds are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes, making a thorough assessment of their selectivity paramount.[1][2][3][4]
This document outlines a standard methodology for evaluating the cross-reactivity of this compound against a panel of structurally and functionally related protein kinases. The presented data, while hypothetical, is illustrative of the results from a competitive binding assay, a common and robust method for quantifying compound selectivity.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity of this compound against its hypothetical primary target, Kinase A, and a selection of potential off-targets. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.
| Target | Target Class | IC50 (nM) | Selectivity Index (vs. Kinase A) |
| Kinase A (Primary Target) | Tyrosine Kinase | 15 | 1 |
| Kinase B | Tyrosine Kinase | 350 | 23.3 |
| Kinase C | Serine/Threonine Kinase | 1,200 | 80 |
| Kinase D | Serine/Threonine Kinase | > 10,000 | > 667 |
| GPCR X | Rhodopsin-like GPCR | > 10,000 | > 667 |
Selectivity Index is calculated as the IC50 of the off-target divided by the IC50 of the primary target. A higher selectivity index indicates greater selectivity for the primary target.
Experimental Protocols
A competitive binding assay is a robust method to determine the selectivity of a test compound.[5][6][7] This protocol describes a typical workflow for assessing the cross-reactivity of this compound.
Competitive Binding Assay Protocol
Objective: To determine the IC50 values of this compound for a panel of protein kinases.
Materials:
-
This compound (Test Compound)
-
Recombinant human kinases (Kinase A, B, C, D)
-
Fluorescently labeled ATP-competitive ligand (Tracer) specific for the kinase family
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Microplate reader capable of detecting fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
Assay Plate Preparation: To the wells of a 384-well microplate, add the assay buffer, the fluorescent tracer at a constant concentration, and the serially diluted test compound.
-
Enzyme Addition: Add the specific kinase to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence polarization of each well using a microplate reader. The binding of the fluorescent tracer to the kinase results in a high polarization signal. Displacement of the tracer by the test compound leads to a decrease in the polarization signal.
-
Data Analysis: Plot the decrease in fluorescence polarization against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the competitive binding assay used to assess the cross-reactivity of this compound.
References
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. bmglabtech.com [bmglabtech.com]
A Comparative Guide to 2-Fluoro-3-iodo-6-methylpyridine and Other Fluorinated Pyridines for Advanced Synthesis
For researchers and professionals in drug development, the strategic selection of building blocks is critical to the successful synthesis of novel chemical entities. Fluorinated pyridines are a highly valued class of compounds, known for their ability to enhance key molecular properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] Among these, 2-Fluoro-3-iodo-6-methylpyridine stands out as a particularly versatile intermediate due to its unique substitution pattern, offering distinct sites for sequential and site-selective functionalization.
This guide provides an objective comparison of this compound against other common fluorinated pyridines, supported by physicochemical data and established reactivity trends in key synthetic transformations.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine and other halogens significantly alters the physical and chemical properties of the pyridine ring. The table below summarizes key properties for this compound and a selection of other commercially available fluorinated and halogenated pyridines, providing a basis for comparison in reaction planning and solvent selection.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 884494-48-8 | C6H5FIN | 237.01 | 233.1 at 760 mmHg | ~1.9 (Predicted) |
| 2-Fluoropyridine | 372-48-5 | C5H4FN | 97.09 | 126 | 1.128[4] |
| 3-Fluoropyridine | 372-47-4 | C5H4FN | 97.09 | 107-108 | 1.13[5] |
| 2-Chloro-3-fluoropyridine | 17282-04-1 | C5H3ClFN | 131.54 | 80 at 80 mmHg | 1.323[6] |
| 2-Chloro-5-iodopyridine | 69045-79-0 | C5H3ClIN | 239.44 | 95-98 (Melting Point) | Not Available |
Reactivity in Key Cross-Coupling Reactions
The synthetic utility of halogenated pyridines is most evident in their application in transition-metal-catalyzed cross-coupling reactions. This compound offers two distinct halogen handles, the C-I and C-F bonds, whose reactivity differs significantly.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the carbon-halogen bond in this reaction is paramount and follows the general trend: I > Br > OTf > Cl >> F.[7] This makes the iodine at the C-3 position of this compound the primary site for reaction, allowing for selective arylation or vinylation while preserving the C-F bond for subsequent transformations.
The strong electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring, which can sometimes be detrimental to the rate-limiting transmetalation step in Suzuki-Miyaura couplings.[8] However, the superior reactivity of the C-I bond typically overcomes this electronic effect, enabling efficient coupling.[9]
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// Invisible nodes for alignment {rank=same; start; pd_cat} } . Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Yields in Suzuki-Miyaura Coupling
While direct comparative data for this compound is sparse, the following table illustrates the general reactivity trends based on the halogen and electronic nature of various pyridine substrates. Iodinated and electron-rich pyridines generally afford higher yields.
| Aryl Halide | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| 2-Chloro-5-phenylpyridine | Phenylboronic acid dimethyl ester | Pd(dppf)Cl2 | Good | [10] |
| 2-Iodopyridine (general) | Aryl boronic acids | Pd-based | Generally High | [9] |
| 2-Bromopyridine (general) | Aryl boronic acids | Pd-based | Moderate to High | [9] |
| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenyl boronic acid | Pd(dppf)Cl2, Na3PO4 | 89 | [11] |
| Pyridine-2-sulfonyl fluoride | 4-Cyanophenyl boronic acid | Pd(dppf)Cl2, Na3PO4 | 45 | [11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12] Similar to the Suzuki coupling, the reactivity is highly dependent on the C-X bond strength, making the C-I bond the reactive site on this compound. This allows for the introduction of primary or secondary amines at the 3-position. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[13] The choice of ligand is crucial and has evolved through several "generations" to accommodate a wider range of substrates and milder conditions.[12]
// Nodes reactants [label="Reactants:\n- Aryl Halide (Ar-X)\n- Amine (R2NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_system [label="Pd(0) Catalyst\n+ Ligand", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ox_add [label="Oxidative Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex1 [label="L-Pd(II)(Ar)(X)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_coordination [label="Amine Coordination\n/ Deprotonation (Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex2 [label="[L-Pd(II)(Ar)(NR2)]", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; red_elim [label="Reductive Elimination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Aryl Amine\n(Ar-NR2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges reactants -> ox_add [label="Pd(0)L"]; catalyst_system -> ox_add [style=dashed, arrowhead=none]; ox_add -> pd_complex1; pd_complex1 -> amine_coordination [label="+ R2NH"]; amine_coordination -> pd_complex2; pd_complex2 -> red_elim; red_elim -> product; red_elim -> catalyst_system [label="Regenerates\nCatalyst", style=dashed]; } . Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Logical Reactivity Comparison
The utility of a di-halogenated pyridine like this compound lies in the orthogonal reactivity of its substituents. The C-I bond is readily cleaved in palladium-catalyzed reactions, while the C-F bond is largely inert under these conditions, providing a handle for later-stage nucleophilic aromatic substitution (SNAr) or other transformations.
// Nodes substrate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; condition1 [label="Pd-Catalyzed\nCross-Coupling\n(e.g., Suzuki, Buchwald)", fillcolor="#FBBC05", fontcolor="#202124"]; condition2 [label="Strong Nucleophile\n/ Harsh Conditions\n(SNAr)", fillcolor="#FBBC05", fontcolor="#202124"]; outcome1 [label="Selective reaction at C-I bond", fillcolor="#34A853", fontcolor="#FFFFFF"]; outcome2 [label="Reaction at C-F bond", fillcolor="#34A853", fontcolor="#FFFFFF"]; reason1 [label="Reason: C-I bond is much weaker\nand more reactive in oxidative addition.", shape=plaintext, fontcolor="#202124"]; reason2 [label="Reason: C-F bond is strong;\nrequires forcing conditions for cleavage.", shape=plaintext, fontcolor="#202124"];
// Edges substrate -> condition1; substrate -> condition2; condition1 -> outcome1; condition2 -> outcome2; outcome1 -> reason1 [style=dashed, arrowhead=none]; outcome2 -> reason2 [style=dashed, arrowhead=none]; } . Caption: Logical flow of reactivity for this compound.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), boronic acid or ester (1.1-1.5 eq.), palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%), and base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), palladium precatalyst (1-5 mol%), phosphine ligand (1-10 mol%), and base (e.g., NaOtBu or K3PO4, 1.2-2.0 eq.) to a reaction vessel.
-
Reactant and Solvent Addition: Add the amine (1.1-1.5 eq.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully (e.g., with saturated aq. NH4Cl if an alkoxide base was used). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its key advantage lies in the significant reactivity difference between the C-I and C-F bonds. The C-I bond provides a reliable handle for a wide range of palladium-catalyzed cross-coupling reactions under relatively mild conditions, enabling the facile introduction of carbon and nitrogen substituents. The preserved C-F bond offers opportunities for subsequent functionalization or serves to modulate the final compound's electronic and biological properties. This predictable, site-selective reactivity makes it a superior choice for complex, multi-step syntheses in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chloro-3-fluoropyridine | 17282-04-1 [chemicalbook.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Chloro-5-iodopyridine 97 69045-79-0 [sigmaaldrich.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
Proper Disposal of 2-Fluoro-3-iodo-6-methylpyridine: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-3-iodo-6-methylpyridine (CAS No: 884494-48-8), ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on available safety data sheets and are intended to supplement, not replace, institutional and regulatory guidelines.
I. Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.
| Hazard Category | Description |
| Acute Oral Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
II. Personal Protective Equipment (PPE)
To ensure personal safety during the handling and disposal process, the following personal protective equipment should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
III. Disposal Protocol
The primary recommended method for the disposal of this compound is to absorb the material onto a non-combustible absorbent and then arrange for its removal by a licensed disposal company.
Step-by-Step Disposal Procedure:
-
Ensure Proper Ventilation: Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
-
Prepare Absorbent Material: Place a suitable non-combustible absorbent material, such as sand or vermiculite, in an appropriate container.
-
Absorb the Chemical: Carefully mix the this compound with the absorbent material until it is fully absorbed.[1]
-
Containerize the Waste: Place the absorbed material into a labeled, sealed container suitable for chemical waste.
-
Arrange for Licensed Disposal: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the containerized waste.
-
Decontaminate: Thoroughly decontaminate all equipment and the work area used during the disposal process.
Important Considerations:
-
Do not dispose of this chemical down the drain or with general laboratory trash.
-
Store waste material in a cool, dry, and well-ventilated area, away from incompatible materials, pending disposal.[2]
IV. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Fluoro-3-iodo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Fluoro-3-iodo-6-methylpyridine (CAS No. 884494-48-8). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data, this compound is considered a hazardous substance. The primary hazards include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A conservative approach to personal protective equipment is mandatory due to the potential for significant irritation and harm upon contact or inhalation.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Protective Equipment | Recommended Material/Standard |
| Eyes/Face | Chemical splash goggles and a face shield | Must meet ANSI Z87.1-2003 or EN 166 standards. A face shield should be worn over goggles when there is a splash hazard. |
| Skin | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use. |
| Flame-resistant lab coat | A fully closed lab coat is required. | |
| Respiratory | Respirator (if not handled in a fume hood) | Use a NIOSH (US) or EN 143 (EU) approved respirator with appropriate cartridges for organic vapors. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to prevent exposure and accidents.
Operational Plan:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Locate the nearest emergency eyewash station and safety shower.
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[1]
-
Handling:
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE and use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Collect the absorbed material into a sealed container for proper disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in clearly labeled, sealed containers.
-
Disposal: Dispose of chemical waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
